molecular formula C7H6INO B1293540 2-Iodobenzamide CAS No. 3930-83-4

2-Iodobenzamide

Cat. No.: B1293540
CAS No.: 3930-83-4
M. Wt: 247.03 g/mol
InChI Key: YEOYYWCXWUDVCX-UHFFFAOYSA-N
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Description

2-Iodobenzamide is a useful research compound. Its molecular formula is C7H6INO and its molecular weight is 247.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOYYWCXWUDVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192545
Record name Benzamide, 2-iodo-
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Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3930-83-4
Record name 2-Iodobenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3930-83-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-iodo-
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Foundational & Exploratory

2-Iodobenzamide CAS number 3930-83-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodobenzamide (CAS 3930-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 3930-83-4, is an organic compound featuring an iodine atom and an amide functional group attached to a benzene ring.[1] Its molecular structure consists of a benzene ring substituted at the ortho position with iodine.[1] This compound serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] The presence of the reactive iodine atom and the hydrogen-bond-donating amide group makes it a versatile precursor for the synthesis of a wide range of pharmaceuticals, agrochemicals, and novel materials.[1][3] Benzamide derivatives, in general, are known to exhibit a wide array of biological activities, and the introduction of a halogen like iodine can significantly modulate a molecule's physicochemical and biological properties.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and safety protocols for this compound.

Physicochemical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder or solid.[1] It is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.[1][2]

PropertyValueSource(s)
CAS Number 3930-83-4[1][5]
Molecular Formula C₇H₆INO[1][5]
Molecular Weight 247.04 g/mol [5]
Melting Point 182-186 °C
Boiling Point 322.5 °C at 760 mmHg
Appearance White to light yellow powder/crystal[1]
Solubility in Water Sparingly soluble (3 g/L at 25 °C)[2]
IUPAC Name This compound
InChI Key YEOYYWCXWUDVCX-UHFFFAOYSA-N[1]

Spectroscopic Data

While specific, verified experimental spectra for this compound are not widely published, the following characteristics can be predicted based on its molecular structure. These are intended as a reference for analytical confirmation.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad signal corresponding to the two amide (-NH₂) protons.
¹³C NMR Signals in the aromatic region (approx. 120-140 ppm). A signal for the carbon attached to the iodine atom (C-I) at a higher field (approx. 95 ppm)[6]. A downfield signal for the carbonyl carbon (C=O) (approx. 165-170 ppm)[6].
Infrared (IR) Spectroscopy - N-H stretching (primary amide): Two bands around 3350 and 3180 cm⁻¹.- C=O stretching (amide I band): Strong absorption around 1660 cm⁻¹.- N-H bending (amide II band): Around 1620 cm⁻¹.- Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.- C-I stretching: In the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z 247. The spectrum would also show a characteristic fragment for the loss of the amide group (-NH₂).

Synthesis of this compound

The most common synthetic route to this compound is a two-step process starting from 2-Iodobenzoic acid. The first step involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by amidation.[7][8]

G Start 2-Iodobenzoic Acid Intermediate 2-Iodobenzoyl Chloride Start->Intermediate Step 1: Acyl Chloride Formation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Amidation Reagent2 Ammonia (NH₃) + Base (e.g., Pyridine) Reagent2->Product G Start This compound (CAS 3930-83-4) App1 N-Functionalization Start->App1 Amide N-H Reactivity App2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->App2 Aryl-Iodide Reactivity App3 Development of Catalysts Start->App3 Structural Scaffold Deriv1 Synthesis of N-Substituted 2-Iodobenzamides App1->Deriv1 Deriv2 Precursors to Heterocycles (e.g., Phthalimides) App1->Deriv2 Deriv3 Formation of C-C or C-N bonds at the 2-position App2->Deriv3 Deriv4 Hypervalent Iodine Reagents App3->Deriv4

References

A Comprehensive Technical Guide to 2-Iodobenzamide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and reactivity of 2-Iodobenzamide. This versatile compound serves as a crucial building block in organic synthesis and medicinal chemistry, offering a reactive site for various transformations.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its core structure consists of a benzene ring substituted with an iodine atom at the 2-position and an amide group at the 1-position.[1] The presence of the iodine atom significantly influences its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₆INO[2]
Molecular Weight 247.03 g/mol [2]
Melting Point 184 °C[2][3]
Boiling Point 322.5 °C at 760 mmHg[3]
Predicted Density 1.897 ± 0.06 g/cm³[3]
Predicted pKa 15.46 ± 0.50[3]
Appearance White to Light yellow to Light orange powder to crystal[1][3]
Purity >98.0%[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-Iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from the general method for preparing acyl chlorides from carboxylic acids.[4][5]

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-Iodobenzoic acid (1.0 equivalent).[5]

  • Carefully add an excess of thionyl chloride (approximately 5 equivalents) to the flask.[4]

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[4]

  • The resulting crude 2-Iodobenzoyl chloride can be used in the next step without further purification.[4]

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of amides from acyl chlorides.

Materials:

  • 2-Iodobenzoyl chloride (from Step 1)

  • Ammonia (aqueous solution or gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve the crude 2-Iodobenzoyl chloride in an anhydrous aprotic solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of concentrated aqueous ammonia to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate (this compound) has formed, it can be collected by vacuum filtration, washed with cold water, and dried.

  • If the product remains in solution, quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Synthetic Workflow for this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation start 2-Iodobenzoic Acid product1 2-Iodobenzoyl Chloride start->product1 Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 product2 This compound product1->product2 Amidation reagent2 Ammonia (NH₃) reagent2->product2

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of both the carbon-iodine bond and the amide group.[6]

Cross-Coupling Reactions

The carbon-iodine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig amidation.[5][6] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds.[5][6] For example, it is used as a precursor for synthesizing indenoisoquinoline derivatives and benzo[d]isothiazol-3(2H)-ones.[6]

Catalytic Applications

Derivatives of this compound have been shown to act as efficient, environmentally benign catalysts for the oxidation of alcohols to their corresponding carbonyl compounds.[7][8] These reactions often utilize Oxone® as a co-oxidant and can be performed at room temperature.[7][8] The catalytic activity stems from the in-situ generation of hypervalent iodine species.[7] Specifically, N-isopropyl-2-iodobenzamide and its derivatives have been studied for this purpose.[7]

G Reactivity of this compound cluster_coupling Cross-Coupling Reactions cluster_catalysis Catalytic Oxidation (as derivative) main This compound coupling_product Substituted Benzamides main->coupling_product Sonogashira, Suzuki, etc. catalysis_product Carbonyl Compound main->catalysis_product Catalyst Precursor coupling_reagent Pd Catalyst + Coupling Partner (e.g., Alkyne, Boronic Acid) coupling_reagent->coupling_product catalysis_reagent Alcohol + Co-oxidant (Oxone®) catalysis_reagent->catalysis_product

Caption: Key reactions involving this compound.

Safety and Handling

This compound should be handled with care. It is advisable to avoid contact with skin, eyes, and clothing, and to prevent ingestion and inhalation.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.[9] It is incompatible with strong oxidizing agents.[9] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

2-Iodobenzamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodobenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a benzene ring substituted with an iodine atom and an amide group at the ortho positions.

  • Chemical Formula : C₇H₆INO[1][2]

  • IUPAC Name : this compound[2]

  • CAS Number : 3930-83-4[1]

  • Molecular Weight : 247.03 g/mol [1][2]

  • Canonical SMILES : C1=CC=C(C(=C1)C(=O)N)I[2]

  • InChI Key : YEOYYWCXWUDVCX-UHFFFAOYSA-N[2]

molecular_structure Logical Diagram of this compound Core Properties cluster_groups Functional Groups cluster_properties Key Physicochemical Properties cluster_apps Primary Applications main This compound (C₇H₆INO) fg1 Benzene Ring main->fg1 Composed of fg2 Amide Group (-CONH₂) main->fg2 Composed of fg3 Iodine Substituent (-I) main->fg3 Composed of prop1 White Crystalline Solid main->prop1 Exhibits prop2 Melting Point: 184°C main->prop2 Exhibits prop3 Versatile Synthetic Intermediate main->prop3 Exhibits app1 Cross-Coupling Reactions (e.g., Sonogashira) prop3->app1 Enables app2 Heterocycle Synthesis prop3->app2 Enables app3 Medicinal Chemistry (e.g., Receptor Imaging Agents) prop3->app3 Enables app4 Catalyst Development prop3->app4 Enables

Caption: Key structural features and applications of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Weight 247.03 g/mol [1][2]
Appearance White to light yellow powder/crystal[1][3][4]
Melting Point 184 °C[4][5]
Boiling Point 322.5 °C (at 760 mmHg)[4]
Solubility Sparingly soluble in water (3 g/L at 25 °C)[1]
Purity (Typical) >98.0%[3]

Crystal Structure and Supramolecular Features

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals that the aromatic ring is inclined to the plane of the amide group by 44.37(1)°.[6][7]

The supramolecular assembly is stabilized by a network of intermolecular interactions. Notably, N—H⋯O hydrogen bonds lead to the formation of dimers and tetramers.[6][7][9] These structures are further organized into sheets by C—I⋯π(ring) halogen bonds.[6][7][9]

intermolecular_interactions Intermolecular Interactions in this compound Crystal mol1 Molecule A h_bond N-H···O Hydrogen Bond mol1->h_bond halogen_bond C-I···π(ring) Halogen Bond mol1->halogen_bond mol2 Molecule B (Dimer Partner) mol3 Molecule C (Adjacent Chain) h_bond->mol2 links dimer Dimer Formation h_bond->dimer leads to halogen_bond->mol3 links sheet Sheet Assembly (in bc plane) halogen_bond->sheet combine to form dimer->sheet combine to form

Caption: Supramolecular assembly of this compound via hydrogen and halogen bonding.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from 2-iodobenzoic acid.[6][7][9] A common and effective method involves a two-step process: the conversion of 2-iodobenzoic acid to the more reactive 2-iodobenzoyl chloride, followed by amidation. The following protocol is based on established methods for analogous amide syntheses.[10][11]

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 2-iodobenzoic acid (1.0 equivalent).

  • Reagent Addition : Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

  • Reaction : Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound (Amidation)

  • Setup : Cool a solution of concentrated aqueous ammonia in a suitable flask using an ice bath.

  • Reagent Addition : Add the crude 2-iodobenzoyl chloride (1.0 equivalent) dropwise to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.

  • Reaction : Allow the mixture to stir for an additional 1-2 hours while warming to room temperature.

  • Isolation : Collect the solid product by vacuum filtration.

  • Purification : Wash the crude product with cold water to remove any ammonium chloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

References

An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and crystallization of 2-Iodobenzamide (C₇H₆INO), a versatile synthetic intermediate crucial in the development of pharmaceutical compounds and functional materials.[1][2] Its significance lies in the dual functionality of the carbon-iodine bond, which serves as a reactive site for numerous cross-coupling reactions, and the amide group, which can direct or participate in various chemical transformations. This guide details established synthetic pathways, experimental protocols, and crystallization techniques, supported by quantitative data for the physical and structural properties of the compound.

I. Synthesis of this compound

The synthesis of this compound can be effectively achieved through several routes. The most common pathways start from 2-Iodobenzoic acid or via a halogen exchange reaction from the corresponding 2-Bromobenzamide.

1. Synthesis from 2-Iodobenzoic Acid

A primary and straightforward method involves the conversion of 2-Iodobenzoic acid into its more reactive acid chloride derivative, followed by amidation.[3][4] 2-Iodobenzoic acid itself is commonly synthesized in university laboratories via a Sandmeyer reaction, involving the diazotization of anthranilic acid.[5]

Start 2-Iodobenzoic Acid Intermediate 2-Iodobenzoyl Chloride Start->Intermediate  Step 1: Acid Chloride Formation   Product This compound Intermediate->Product  Step 2: Amidation   Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Start Reagent2 Ammonia (NH₃) Reagent2->Intermediate

Caption: Synthetic pathway from 2-Iodobenzoic acid.

2. Synthesis via Finkelstein Reaction

An alternative approach is the Finkelstein reaction, which involves a halogen exchange from the more readily available 2-Bromobenzamide. This reaction is typically catalyzed by a copper(I) salt in the presence of an iodide source.[6]

II. Experimental Protocols: Synthesis

Protocol 1: Synthesis from 2-Iodobenzoic Acid (Two-Step Method)

This protocol is based on general procedures for acid chloride formation and subsequent amidation.[4]

  • Step 1: Synthesis of 2-Iodobenzoyl Chloride

    • In a round-bottom flask fitted with a reflux condenser and a gas trap, add 2-Iodobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) in excess (approx. 5 eq).

    • Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using vacuum distillation to yield crude 2-Iodobenzoyl chloride, which can be used directly in the next step.

  • Step 2: Synthesis of this compound

    • Dissolve the crude 2-Iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or Diethyl Ether) in a flask cooled in an ice bath.

    • Bubble anhydrous ammonia (NH₃) gas through the solution with vigorous stirring, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

    • Continue the addition until the reaction is complete (monitor by TLC).

    • A white precipitate of this compound will form.

    • Filter the solid product, wash it with cold water to remove ammonium chloride, and then with a small amount of cold solvent.

    • Dry the product under vacuum. Further purification can be achieved by crystallization.

Protocol 2: Synthesis from 2-Bromobenzamide (Finkelstein Reaction)

This protocol is adapted from a similar reported procedure.[6]

  • To a laboratory autoclave, add 2-Bromobenzamide (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), and Sodium iodide (NaI, 1.1 eq).

  • Flush the autoclave with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane as the solvent, followed by a ligand such as N¹,N²-dimethylethane-1,2-diamine (0.2 eq).

  • Seal the autoclave and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Take up the residue in water and extract three times with Ethyl Acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

III. Crystallization of this compound

Purification of the synthesized this compound is critical for obtaining a product with well-defined properties suitable for further use. Recrystallization is the primary method for this purification, aiming to obtain high-purity single crystals.[7][8] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[7]

A 1. Dissolution B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B C 3. Slow Cooling B->C D 4. Crystal Formation C->D E 5. Isolation & Drying D->E

References

Solubility of 2-Iodobenzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Iodobenzamide

This compound is an organic compound with the molecular formula C₇H₆INO. It is characterized by a benzamide core with an iodine atom substituted at the ortho-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the iodine atom and the amide group influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development, affecting formulation, bioavailability, and purification processes.

Qualitative Solubility Profile

General literature describes this compound as a white to off-white solid with "moderate solubility" in organic solvents.[1] The amide functional group allows for hydrogen bonding, which can influence its solubility in polar solvents. However, the presence of the bulky and hydrophobic iodine atom, along with the benzene ring, contributes to its overall lipophilicity. It is expected to exhibit better solubility in polar aprotic solvents compared to nonpolar solvents. The hydroxyl group in related compounds like 2-hydroxy-5-iodobenzamide is noted to enhance solubility in polar solvents, suggesting that this compound itself may have more limited solubility in such solvents.

Quantitative Solubility Data (Surrogate)

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in various organic solvents has not been reported. However, to provide a frame of reference, the following table summarizes the experimentally determined solubility of its parent compound, benzamide , in a range of common organic solvents at different temperatures.

It is crucial to note that the presence of the ortho-iodo substituent in this compound will significantly alter its solubility profile compared to benzamide. The iodine atom increases the molecular weight and van der Waals volume, and its electron-withdrawing nature can affect intermolecular interactions. Therefore, the following data should be considered as an illustrative example and not a direct representation of this compound's solubility.

SolventTemperature (K)Molar Fraction (x10²)Solubility ( g/100g solvent)
Protic Solvents
Methanol283.1510.354.08
298.1515.686.51
313.1523.3110.29
323.1530.1413.88
Ethanol283.155.021.39
298.157.982.31
313.1512.353.75
323.1516.325.14
Aprotic Solvents
Acetone283.159.011.91
298.1513.673.03
313.1520.214.74
323.1526.546.55
DichloromethaneNot AvailableNot AvailableNot Available
ChloroformNot AvailableNot AvailableNot Available
Ethyl Acetate283.152.510.33
298.154.150.56
313.156.640.93
323.159.211.33
DimethylformamideNot AvailableNot AvailableNot Available
Dimethyl SulfoxideNot AvailableNot AvailableNot Available

Data for benzamide is adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a solid in a solvent.[1][2]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The excess solid ensures that the solution reaches saturation.

    • Place the sealed container in a constant-temperature shaker or orbital incubator. Maintain a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility. Centrifugation followed by sampling of the supernatant is an alternative to filtration.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

HPLC is a common and accurate technique for quantifying the concentration of a solute in a saturated solution obtained from methods like the shake-flask protocol.[3]

Methodology:

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reverse-phase column is typically used for aromatic compounds like this compound.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time for this compound.

    • Detection: Monitor the absorbance at the λmax of this compound.

    • Flow Rate and Injection Volume: Typical values are 1.0 mL/min and 10-20 µL, respectively.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Sample Analysis:

    • Prepare the saturated solution of this compound and separate the solid phase as described in the shake-flask method.

    • Dilute the clear supernatant to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Mandatory Visualizations

Experimental Workflow for N-Substituted this compound Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of an N-substituted this compound, a common application of the title compound's derivatives. This workflow is based on the synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide.[4]

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Amine & Pyridine in DCM cool Cool to 0°C start->cool add_reagent Add 2-Iodobenzoyl Chloride (dropwise) cool->add_reagent react React at Room Temperature add_reagent->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize

Synthetic workflow for N-substituted 2-iodobenzamides.

This diagram outlines the key stages from the initial reaction of an amine with 2-iodobenzoyl chloride (a derivative of this compound) through to the workup and final purification and characterization of the N-substituted product. This type of synthesis is a common application where understanding the solubility of the starting materials and products is crucial for reaction setup and purification.

References

The Dual Facets of 2-Iodobenzamide: A Catalyst in Chemical Synthesis with Potential Scaffolding for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of chemical synthesis and drug discovery, the benzamide structural motif is a cornerstone, featured in a multitude of therapeutic agents. Within this class of compounds, 2-Iodobenzamide emerges not as a direct therapeutic agent itself, but as a versatile catalyst and a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the established catalytic mechanism of this compound in oxidation reactions and delves into the prospective application of its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

The Catalytic Prowess of this compound in Alcohol Oxidation

This compound has been identified as a highly effective and environmentally benign catalyst for the oxidation of alcohols to their corresponding carbonyl compounds.[1][2] This transformation is fundamental in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids, which are crucial building blocks for more complex molecules.

Mechanism of Catalytic Action

The catalytic activity of this compound hinges on its ability to be oxidized in situ to a hypervalent iodine species, specifically a pentavalent iodine compound. This process is typically achieved using a co-oxidant, with Oxone® (potassium peroxymonosulfate) being a commonly employed reagent.[1][3] The catalytic cycle can be summarized in the following key steps:

  • Activation: this compound (a trivalent iodine species) is oxidized by the co-oxidant to a pentavalent iodine species.

  • Oxidation of Alcohol: The activated pentavalent iodine species then oxidizes the alcohol substrate to a carbonyl compound (aldehyde or ketone). During this step, the iodine is reduced back to a trivalent state.

  • Further Oxidation (for primary alcohols): In the case of primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid.[2]

  • Catalyst Regeneration: The resulting trivalent iodine species is then re-oxidized by the co-oxidant, thus regenerating the active pentavalent catalyst and completing the catalytic cycle.[1]

This mechanism avoids the need for stoichiometric amounts of often toxic and unstable hypervalent iodine reagents, making the process more practical and environmentally friendly.[3]

Catalytic Cycle of this compound in Alcohol Oxidation cluster_cycle Catalytic Cycle This compound (I(III)) This compound (I(III)) Pentavalent Iodine Species (I(V)) Pentavalent Iodine Species (I(V)) This compound (I(III))->Pentavalent Iodine Species (I(V)) Oxidation (Co-oxidant, e.g., Oxone) Trivalent Iodine Species (I(III))_reduced Trivalent Iodine Species (I(III)) Pentavalent Iodine Species (I(V))->Trivalent Iodine Species (I(III))_reduced Reduction Carbonyl Compound Carbonyl Compound Pentavalent Iodine Species (I(V))->Carbonyl Compound Trivalent Iodine Species (I(III))_reduced->this compound (I(III)) Regeneration Alcohol Alcohol Alcohol->Pentavalent Iodine Species (I(V))

Catalytic cycle of this compound in alcohol oxidation.
Quantitative Data on Catalytic Oxidation

The efficiency of this compound and its derivatives as oxidation catalysts has been demonstrated in various studies. The table below summarizes representative quantitative data from the literature, showcasing reaction yields for different alcohol substrates under specific conditions.

Substrate (Alcohol)CatalystCo-oxidantSolventTemp. (°C)Time (h)Yield (%)Reference
BenzhydrolN-isopropyl-2-iodobenzamideOxone®Acetonitrile/WaterRoom Temp199[1]
1-PhenylethanolN-isopropyl-2-iodobenzamideOxone®Acetonitrile/WaterRoom Temp198[1]
Cinnamyl alcoholN-isopropyl-2-iodobenzamideOxone®Acetonitrile/WaterRoom Temp195 (acid)[1]
1-Octanol2-Iodo-N-isopropyl-5-methoxybenzamideOxone®Acetonitrile/WaterRoom Temp2485 (acid)[1]
CyclohexanolN-isopropyl-2-iodobenzamideOxone®Acetonitrile/WaterRoom Temp2480[1]
Benzyl alcoholThis compoundOxone®Nitromethane/WaterRoom Temp2495 (acid)[2]
Experimental Protocol: General Procedure for Alcohol Oxidation

The following is a representative experimental protocol for the oxidation of an alcohol using a this compound catalyst, based on procedures described in the literature.[1]

Materials:

  • Alcohol substrate (1.0 mmol)

  • This compound catalyst (e.g., N-isopropyl-2-iodobenzamide, 0.1 mmol, 10 mol%)

  • Oxone® (2.5 mmol)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (1.0 mmol)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) and the this compound catalyst (0.1 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 5 mL), add tetrabutylammonium hydrogen sulfate (1.0 mmol).

  • To this mixture, add Oxone® (2.5 mmol) portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.

This compound Derivatives as Potential PARP Inhibitors

While this compound itself is not a direct inhibitor of PARP, its structural framework is a key component of more complex molecules that are being investigated for this purpose.[4] PARP enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand DNA breaks.[5]

The Principle of Synthetic Lethality

The therapeutic strategy behind PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells that have pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are crucial for homologous recombination, a major pathway for double-strand break repair), the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage that cannot be effectively repaired. This overwhelming genomic instability ultimately triggers cell death.[6] Normal cells, with their intact DNA repair machinery, are less affected by PARP inhibition.

Synthetic Lethality with PARP Inhibition cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_normal Single-Strand Break (SSB) PARP_normal PARP Repair SSB_normal->PARP_normal Repaired Viability_normal Cell Viability PARP_normal->Viability_normal HR_normal Homologous Recombination (HR) Repair SSB_cancer Single-Strand Break (SSB) PARP_inhibitor PARP Inhibitor SSB_cancer->PARP_inhibitor DSB_cancer Double-Strand Break (DSB) SSB_cancer->DSB_cancer Unrepaired SSB leads to HR_deficient Defective HR Repair DSB_cancer->HR_deficient Cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

The principle of synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.
Structural Rationale for this compound Derivatives

The structural similarity of certain N-aryl-2-iodobenzamide derivatives to known benzamide-based PARP inhibitors provides a strong rationale for their investigation as potential therapeutic agents.[4] The benzamide moiety is a common feature in many PARP inhibitors, as it can mimic the nicotinamide portion of the NAD+ cofactor, thereby competitively inhibiting the enzyme.[7] The iodine atom and the N-aryl substitution on the this compound scaffold offer opportunities for medicinal chemists to fine-tune the compound's properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

Experimental Protocol: In Vitro PARP Inhibition Assay

The following is a generalized protocol for an in vitro assay to screen for the PARP inhibitory activity of this compound derivatives, based on commercially available assay kits and published methodologies.[4]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer

  • Wash buffer

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with histones and wash to remove unbound histones.

  • Add activated DNA to the wells to activate the PARP enzyme.

  • Add varying concentrations of the test compounds (or positive/negative controls) to the wells.

  • Add the PARP1 enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARP-catalyzed biotinylation of histones.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add TMB substrate and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the PARP activity.

  • Calculate the IC₅₀ values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound stands as a molecule of significant interest in chemical research. Its established role as a recyclable, environmentally benign catalyst for alcohol oxidation provides a valuable tool for synthetic chemists. Furthermore, the this compound scaffold presents a promising starting point for the design and synthesis of novel PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. The dual utility of this compound underscores the continuous evolution of our understanding and application of fundamental chemical structures in both industrial and therapeutic contexts. Further research into the synthesis and biological evaluation of diverse this compound derivatives is warranted to fully explore their therapeutic potential.

References

A Comprehensive Technical Review of 2-Iodobenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of 2-iodobenzamide and its derivatives, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and diverse biological activities of these compounds, with a focus on their potential as therapeutic agents.

Physicochemical Properties of this compound

This compound is an organic compound featuring an iodine atom and an amide group attached to a benzene ring.[1] This substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry.[1] The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution and cross-coupling reactions, while the amide group allows for hydrogen bond formation, influencing its physical and biological characteristics.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3930-83-4[2]
Molecular Formula C₇H₆INO[1][3]
Molecular Weight 247.04 g/mol [2]
Melting Point 184°C[2][4]
Boiling Point 322.5°C at 760 mmHg[2]
Appearance White to off-white solid[1]
Purity >98.0%[5]
InChI Key YEOYYWCXWUDVCX-UHFFFAOYSA-N[2][4]
SMILES NC(=O)c1ccccc1I[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been a subject of interest for organic and medicinal chemists due to their potential applications.[6] Various methods have been developed, including conventional and microwave-assisted approaches, as well as palladium- and copper-catalyzed reactions.

A convenient method for synthesizing N-substituted this compound derivatives involves the reaction of 2,6-diiodo-4-substituted anilines and 2-iodo-4-substituted anilines with acid chlorides.[6] This can be achieved with or without a palladium catalyst.[6] For instance, the palladium-catalyzed cross-coupling reaction is carried out in the presence of (Ph₃P)₂PdCl₂ in acetonitrile under a nitrogen atmosphere.[6]

Copper-catalyzed tandem reactions have also proven to be an efficient approach for synthesizing complex heterocyclic structures from this compound derivatives.[7][8][9] This methodology allows for the formation of benzo-fused pyridoindolone derivatives in high yields under mild conditions.[7][8][9]

Experimental Protocol: General Synthesis of N-substituted 2-Iodobenzamides via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the synthesis of N-(2-iodo-4-substituted phenyl)-p-substituted benzamides.

Materials:

  • 2-iodo-4-substituted aniline

  • Substituted acid chloride

  • (Ph₃P)₂PdCl₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • Acetonitrile (MeCN)

  • Nitrogen gas

Procedure:

  • In a reaction flask, dissolve the 2-iodo-4-substituted aniline in acetonitrile.

  • Add the substituted acid chloride to the solution.

  • Add a catalytic amount of (Ph₃P)₂PdCl₂ to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product using an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired N-(2-iodo-4-substituted phenyl)-p-substituted benzamide.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

Antimicrobial Activity

Halogenated organic molecules, including benzamide derivatives, have shown significant antimicrobial effects.[10] The introduction of halogen atoms, particularly iodine, can enhance the biological activity against microbial pathogens.[10]

Structurally related compounds like salicylanilides have shown activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus fumigatus, and Mycobacterium tuberculosis.[11] For 2-hydroxy-5-iodobenzamide, the position of the halogen substituent significantly affects its biological activity.[11]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
5a Bacillus subtilis256.25[12]
5a Escherichia coli313.12[12]
6b Escherichia coli243.12[12]
6c Bacillus subtilis246.25[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Standardized microbial suspension (e.g., 0.5 McFarland standard)

  • Agar plates

  • Sterile cork borer

  • Test compound solution (e.g., in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.[10]

  • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[10] Include wells for the positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare microbial suspension Prepare microbial suspension Inoculate agar with microbe Inoculate agar with microbe Prepare microbial suspension->Inoculate agar with microbe Prepare agar plates Prepare agar plates Prepare agar plates->Inoculate agar with microbe Create wells in agar Create wells in agar Inoculate agar with microbe->Create wells in agar Add test compounds and controls to wells Add test compounds and controls to wells Create wells in agar->Add test compounds and controls to wells Incubate plates Incubate plates Add test compounds and controls to wells->Incubate plates Measure zones of inhibition Measure zones of inhibition Incubate plates->Measure zones of inhibition

Antimicrobial Susceptibility Testing Workflow
Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[13] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[13] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to cell death through a concept known as synthetic lethality.[13][14] While inhibiting either PARP or having a BRCA mutation alone is not lethal, the combination results in significant genomic instability and apoptosis.[13]

PARP inhibitors have been approved for treating cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[14][15] However, resistance to PARP inhibitors is a significant clinical challenge.[13] Some benzamide derivatives, such as 3-aminobenzamide, are known PARP inhibitors.[16] The this compound scaffold can be explored for the development of novel and more potent PARP inhibitors.

G cluster_normal Normal Cell cluster_brca_mut BRCA Mutant Cell cluster_parpi BRCA Mutant Cell + PARP Inhibitor DNA Damage DNA Damage PARP Repair PARP Repair DNA Damage->PARP Repair HR Repair HR Repair DNA Damage->HR Repair Cell Survival Cell Survival PARP Repair->Cell Survival HR Repair->Cell Survival DNA Damage_BRCA DNA Damage PARP Repair_BRCA PARP Repair DNA Damage_BRCA->PARP Repair_BRCA HR Repair_BRCA HR Repair (Defective) DNA Damage_BRCA->HR Repair_BRCA Cell Survival_BRCA Cell Survival PARP Repair_BRCA->Cell Survival_BRCA DNA Damage_PARPi DNA Damage PARP Repair_PARPi PARP Repair (Inhibited) DNA Damage_PARPi->PARP Repair_PARPi HR Repair_PARPi HR Repair (Defective) DNA Damage_PARPi->HR Repair_PARPi Cell Death Cell Death (Synthetic Lethality) PARP Repair_PARPi->Cell Death HR Repair_PARPi->Cell Death

Mechanism of Synthetic Lethality with PARP Inhibitors

The o-aminobenzamide scaffold, present in some this compound derivatives, is a known zinc-binding group found in several histone deacetylase (HDAC) inhibitors.[17] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[17] Therefore, 2-amino-3,5-diiodobenzamide and related structures could serve as starting points for the development of novel HDAC inhibitors.[17]

Novel fluorobenzamidine derivatives have demonstrated antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] These compounds were shown to down-regulate the expression of CDK1 and HER2, and up-regulate p53, p21, ESR-α, and CAS3, leading to reduced tumor incidence and increased survival.[18]

Future Directions

The versatile scaffold of this compound and its derivatives presents numerous opportunities for further research and development.

  • Medicinal Chemistry: The development of new derivatives could lead to more potent and selective inhibitors of PARP and HDAC, potentially overcoming existing drug resistance mechanisms.

  • Antimicrobial Agents: Further investigation into the structure-activity relationships of these compounds could yield novel antibiotics to combat drug-resistant pathogens.

  • Materials Science: The presence of iodine makes these compounds suitable for applications in materials science, such as in the development of polymers or organic light-emitting diodes (OLEDs).[19]

References

In-Depth Technical Guide to the Biological Activities of Aromatic Amides: A Focus on 2-Iodobenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amides are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their inherent biological activities and synthetic tractability make them a continuing focus of drug discovery and development. This technical guide delves into the biological activities of aromatic amides, with a specific emphasis on 2-Iodobenzamide and its derivatives. While this compound is predominantly recognized as a versatile synthetic intermediate, this document explores the known biological effects of its structural analogs and the broader class of aromatic amides, covering anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a discussion of structure-activity relationships to inform future drug design.

Introduction: The Significance of Aromatic Amides in Drug Discovery

The amide bond is a fundamental functional group in countless biologically active molecules, including peptides, proteins, and a significant portion of small-molecule drugs. Aromatic amides, in particular, offer a rigid scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as halogens, onto the aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, a simple yet reactive aromatic amide, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its biological activities, while not extensively documented in isolation, can be inferred and contextualized by examining its derivatives and structurally related compounds. This guide will synthesize the available information to provide a comprehensive overview for researchers in the field.

Biological Activities of Aromatic Amides

The biological activities of aromatic amides are diverse and potent, with significant research focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of aromatic amide derivatives against various cancer cell lines. The mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Structure-Activity Relationships (SAR) in Anticancer Benzamides:

The anticancer activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to enhance cytotoxic effects. This is likely due to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a molecule's nucleophilic sites, thereby improving binding affinity to target proteins.[1]

A structure-activity relationship study of bis-benzamides revealed that a nitro group at the N-terminus was crucial for their inhibitory activity against prostate cancer cells.[2][3] Modifications to other parts of the molecule, such as the C-terminus and side chains, also played a significant role in modulating the antiproliferative activity.[2][3]

Quantitative Data on Anticancer Activity of Aromatic Amide Derivatives:

The following table summarizes the in vitro cytotoxic activity of various aromatic amide derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Bis-benzamide 14dLNCaP (Prostate Cancer)0.016[2][3]
Halogenated Benzothiadiazine DerivativeTriple-Negative Breast Cancer2.93 ± 0.07[4]
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamideA549 (Lung Cancer)Varies with substitution[5]
Triarylethylene Analogue 33MCF-7 (Breast Cancer)Lower than Tamoxifen[5]
Triarylethylene Analogue 33MDA-MB-231 (Breast Cancer)Lower than Tamoxifen[5]
Antimicrobial Activity

Aromatic amides have also emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] The rise of multidrug-resistant pathogens has spurred the investigation of novel antimicrobial scaffolds, and benzamide derivatives have shown potential in this area.[6]

Mechanisms of Antimicrobial Action:

The antimicrobial efficacy of N-benzamide derivatives can be attributed to their interference with essential cellular processes in microorganisms. One prominent mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is critical for bacterial cell division.[8] By disrupting the formation of the Z-ring, these compounds prevent bacterial proliferation.[8]

Quantitative Data on Antimicrobial Activity of Benzamide Derivatives:

The antimicrobial efficacy of benzamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzamide Derivative 5aB. subtilis6.25[7]
Benzamide Derivative 5aE. coli3.12[7]
Benzamide Derivative 6bE. coli3.12[7]
Benzamide Derivative 6cB. subtilis6.25[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of aromatic amides.

In Vitro Cytotoxicity Assays

These assays are fundamental in the initial screening of compounds for their potential to cause cell damage or death.[9]

3.1.1. MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9]

  • Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add the compound dilutions to the wells. Include untreated cells as a negative control and a vehicle control.[9]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

    • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[10]

    • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value can then be determined from a dose-response curve.

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[10]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

    • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[9]

    • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.[10]

    • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.[10]

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13]

  • Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[13]

  • Procedure:

    • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in a suitable broth medium in a 96-well microtiter plate.[14]

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[13] This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[13] Dilute this suspension to the final test concentration (e.g., 5 x 10^5 CFU/mL).[8]

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[13]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12][13]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-defined in the literature, the general mechanisms of action for anticancer and antimicrobial aromatic amides can be represented.

Anticancer Mechanism of Action Workflow

anticancer_workflow cluster_cell Cancer Cell Compound Aromatic Amide (e.g., this compound Derivative) Target Intracellular Target (e.g., FtsZ, Kinase) Compound->Target Binding/ Inhibition Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Effect Cellular Effect (e.g., Cell Cycle Arrest, Apoptosis) Pathway->Effect Induction

Caption: General workflow of an aromatic amide's anticancer activity.

Antimicrobial Assay Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Aromatic Amide C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature and Time C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Aromatic amides, including the versatile synthetic intermediate this compound, represent a rich source of biologically active compounds with significant potential in drug discovery. While direct biological data for this compound is limited, the extensive research on its derivatives and related structures highlights promising avenues for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide underscore the importance of substituent effects, particularly halogenation, in enhancing biological potency.

Future research should focus on a more systematic evaluation of the biological activities of this compound and its simple derivatives to establish a baseline understanding of its pharmacological profile. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, enabling researchers to further explore the therapeutic potential of this important class of molecules.

References

The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 14, 2025

Abstract

2-Iodobenzamide has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural and reactive properties make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the core applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and receptor imaging agents. This document details quantitative data on the biological activity of its derivatives, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

This compound, a seemingly simple molecule, is a powerful building block in organic synthesis and medicinal chemistry.[1] The presence of the iodine atom at the ortho position to the amide group confers unique reactivity, making it a prime substrate for a variety of cross-coupling reactions. This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures.[2] Consequently, this compound serves as a key precursor for the synthesis of heterocyclic compounds, including indenoisoquinolines and benzo[d]isothiazol-3(2H)-ones.[2] Its derivatives have shown significant promise in several therapeutic and diagnostic areas, which will be the focus of this guide.

Applications in Enzyme Inhibition

The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors. The addition of an iodine atom can enhance potency and selectivity through specific halogen bonding interactions with the target protein.[3] Derivatives of this compound have been successfully explored as inhibitors of several key enzyme families, including Poly (ADP-ribose) Polymerase (PARP) and Sirtuins.

PARP Inhibition

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[3] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[4] The benzamide scaffold is a common feature of many PARP inhibitors, and derivatives of this compound have been investigated for this purpose.[5]

Compound IDTargetIC50Cell LineReference
Olaparib (Reference)PARP134 nM-[6]
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Lead Compound 1)PARP-1434 nM-[7]
Tetrazolyl analogue of Lead 1 (Compound 51)PARP-135 nM-[7]
Carboxyl analogue of Lead 1 (Compound 60)PARP-168 nM-[7]
Compound 81PARP-1 / PARP-230 nM / 2 nMBRCA1-deficient cells[7]
P8-D6 + Olaparib (10 µM)-IC50 of P8-D6 reduced from 151.9 nM to 32.82 nMOvCar8[8]
P8-D6 + Olaparib (10 µM)-IC50 of P8-D6 reduced from 55.9 nM to 0.33 nMA2780[8]

This protocol is adapted from commercially available PARP assay kits and can be used to evaluate this compound derivatives.[5]

Materials:

  • 96-well plates coated with histone proteins

  • PARP-HSA Enzyme

  • Activated DNA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Olaparib)

  • Negative control (vehicle, e.g., DMSO)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate with a suitable buffer (e.g., PBS).

  • Reaction Setup: Add the following to each well:

    • PARP-HSA Enzyme

    • Activated DNA

    • Test compound at various concentrations

    • Positive and negative controls

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add the colorimetric HRP substrate.

  • Stop Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PARP_Signaling DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 recruits and activates PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediates

Caption: Simplified PARP-1 Signaling Pathway in DNA Repair.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression and metabolism. The modulation of sirtuin activity is a promising therapeutic strategy for a range of diseases.[1]

CompoundTargetIC50 (µM)SelectivityReference
17kSIRT20.60>150-fold vs SIRT1/3[1]
AK-1SIRT212.5Selective for SIRT2 over SIRT1/3[1]
AK-7SIRT215.5Selective for SIRT2 over SIRT1/3[1]
9SIRT2More potent than compound 1High degree of selectivity vs SIRT1/3[9]
16SIRT2More potent than compound 1High degree of selectivity vs SIRT1/3[9]
18SIRT2More potent than compound 1High degree of selectivity vs SIRT1/3[9]

This protocol is adapted from established methodologies for evaluating sirtuin inhibitors.[1]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing trypsin and nicotinamidase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add in order:

    • Assay buffer

    • Test compound or DMSO (for control)

    • Recombinant SIRT2 enzyme

    • Fluorogenic peptide substrate

  • Reaction Initiation: Add NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add the developer solution to each well to stop the SIRT2 reaction and release the fluorophore.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition: Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Sirtuin_Signaling SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate deacetylates NAM_OAA Nicotinamide + O-Acetyl-ADP-ribose SIRT2->NAM_OAA Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->SIRT2 NAD NAD+ NAD->SIRT2 Cellular_Processes Cellular Processes (e.g., microtubule dynamics) Deacetylated_Substrate->Cellular_Processes regulates

Caption: Sirtuin-mediated deacetylation of a substrate protein.

Applications in Receptor Imaging

Radioiodinated benzamides are powerful tools for in vivo imaging of biological targets using Single Photon Emission Computed Tomography (SPECT). The ability to incorporate radioactive iodine isotopes into the benzamide scaffold allows for the non-invasive visualization and quantification of receptors in the body.

Dopamine D2 Receptor Imaging

One of the most significant applications of iodinated benzamides is in the imaging of dopamine D2 receptors in the brain.[3] The SPECT agent [123I]IBZM ((S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a well-established radioligand for this purpose.[10] Derivatives of this compound have been synthesized and evaluated to develop novel and improved dopamine D2 receptor imaging agents.

CompoundParameterValueTissueReference
[125I]IBF (21)Kd0.106 ± 0.015 nMRat striatum[10]
[123I]IBZMKd0.28 nMRat striatum[11]
[123I]IBZMKd0.49 nMHuman putamen and caudate nucleus[11]

The following is a general two-step procedure for the synthesis of N-substituted this compound derivatives.

Step 1: Activation of 2-Iodobenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser, add 2-iodobenzoic acid.

  • Add an excess of thionyl chloride.

  • Gently reflux the mixture until the reaction is complete.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride.

Step 2: Amide Bond Formation

  • Dissolve the desired amine and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) in a separate flask and cool in an ice bath.

  • Dissolve the crude 2-iodobenzoyl chloride from Step 1 in the same solvent.

  • Add the 2-iodobenzoyl chloride solution dropwise to the cooled amine solution with stirring.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate the desired 2-iodo-N-substituted benzamide derivative.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

This compound is a foundational scaffold in medicinal chemistry with broad and significant applications. Its utility as a precursor for potent enzyme inhibitors, particularly for PARP and sirtuins, highlights its importance in the development of novel cancer therapeutics. Furthermore, its role in the synthesis of high-affinity radioligands for dopamine D2 receptors underscores its value in neuroimaging and diagnostics. The synthetic accessibility of this compound derivatives, coupled with their diverse biological activities, ensures that this versatile molecule will continue to be a subject of intense research and a source of new therapeutic and diagnostic agents.

References

2-Iodobenzamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzamide, a readily available aromatic building block, has emerged as a cornerstone in modern organic synthesis. Its unique structural features—a reactive carbon-iodine bond ortho to an amide group—provide a versatile platform for the construction of a diverse array of complex molecular architectures. This guide delves into the core utility of this compound, offering a comprehensive overview of its applications in palladium- and copper-catalyzed cross-coupling reactions, its role in the synthesis of medicinally relevant heterocyclic systems, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. As a white to off-white crystalline solid, its solubility profile and thermal stability are key considerations in reaction design.

PropertyValueReference(s)
CAS Number 3930-83-4[1][2]
Molecular Formula C₇H₆INO[1][2]
Molecular Weight 247.04 g/mol [3]
Melting Point 184 °C[4]
Boiling Point 322.5 °C at 760 mmHg[5]
Solubility Sparingly soluble in water (3 g/L at 25 °C), soluble in organic solvents like ethanol and acetone.[1]
Appearance White to off-white crystalline powder[2]

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by the C-I bond, which readily participates in a variety of cross-coupling reactions, and the directing and/or participating role of the adjacent amide functionality. This dual reactivity makes it an ideal precursor for the synthesis of fused heterocyclic systems.

Palladium-Catalyzed Reactions

Palladium catalysis provides a powerful toolkit for the functionalization of this compound. Key transformations include Sonogashira, Suzuki, and Buchwald-Hartwig couplings, as well as intramolecular C-H activation/arylation reactions.

The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 2-(alkynyl)benzamides. These intermediates are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as indoles and isoquinolines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and an amine base such as triethylamine (3.0 mmol, 3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or its ester derivative. This reaction is instrumental in the synthesis of 2-arylbenzamides, which are precursors to a variety of complex molecules, including phenanthridinones.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Base and Solvent: Add a base, such as K₃PO₄ (2.0 mmol, 2.0 equiv.), and a solvent system, typically a mixture of an organic solvent like dioxane and water.[7]

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the specific substrates used. Progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl-2-aminobenzamides, which are important intermediates in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a phosphine ligand (e.g., XPhos, 2-4 mol%).[8]

  • Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and an anhydrous solvent like toluene are added under an inert atmosphere.[8]

  • Reaction Execution: The reaction is stirred at a temperature typically ranging from 80-110 °C. The reaction progress is monitored by TLC or GC/LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

A significant application of this compound derivatives is the synthesis of phenanthridinones, a class of compounds with diverse biological activities. This is often achieved through a palladium-catalyzed intramolecular C-H activation/arylation of N-aryl-2-iodobenzamides.

G cluster_0 Palladium Catalytic Cycle 2-Iodobenzamide_Derivative N-Aryl-2-Iodobenzamide Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Aryl-Pd(II)-I Aryl-Pd(II)-I Complex CH_Activation Intramolecular C-H Activation Palladacycle Palladacycle Intermediate Reductive_Elimination Reductive Elimination Phenanthridinone Phenanthridinone HX HX

Experimental Protocol: Synthesis of N-Methyl-5-phenylphenanthridin-6(5H)-one [1]

  • Reaction Setup: In a 10 mL screw-cap reaction tube, N-methyl-N-phenyl-2-iodobenzamide (0.2 mmol), K₂CO₃ (0.4 mmol), and a solution of Pd-PVP nanoparticles (1 mol%) in a 1:1 mixture of H₂O and DMA (1 mL) are added.

  • Reaction Execution: The reaction is carried out under an air atmosphere at 100 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the desired phenanthridinone.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations of this compound, particularly for the synthesis of nitrogen-containing heterocycles through C-N bond formation.

This compound serves as a key starting material for the synthesis of isoindolinones, a structural motif present in many biologically active molecules. Copper-catalyzed intramolecular cyclization reactions provide a direct route to these compounds. For instance, the reaction of 2-iodobenzamides with benzyl cyanides in the presence of a copper catalyst can yield 3-hydroxyisoindolin-1-ones.[9]

G cluster_1 Workflow for Isoindolinone Synthesis Start This compound + Amine/Nucleophile Reaction Copper Catalyst Base, Solvent Intermediate Cyclization Precursor Cyclization Intramolecular C-N Bond Formation Product Isoindolinone

Experimental Protocol: Synthesis of 3-Hydroxyisoindolin-1-ones [9]

  • Reaction Setup: A mixture of the this compound derivative (0.5 mmol), the substituted benzyl cyanide (1.2 equiv.), CuCl (10 mol%), and cesium carbonate (4 equiv.) in DMSO (5 mL) is prepared.

  • Reaction Execution: The reaction mixture is stirred at room temperature until the this compound is completely consumed (typically 20-30 minutes), as monitored by TLC. The reaction flask is then connected to an oxygen balloon, and the reaction is continued at 60 °C.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitors

The benzamide moiety is a key pharmacophore in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[1][7][10][11][12] this compound and its derivatives serve as crucial building blocks in the synthesis of these complex molecules, allowing for the introduction of the benzamide pharmacophore and subsequent elaboration into the final drug substance. While specific examples starting directly from this compound are often part of proprietary multistep syntheses, the general strategies involve leveraging the cross-coupling reactions described above to build the core structure of the inhibitor.

Quantitative Data Summary

The following tables summarize representative yields for the key reactions of this compound and its derivatives.

Table 1: Palladium-Catalyzed Synthesis of Phenanthridinones from N-Aryl-2-iodobenzamides [1]

EntryN-Aryl GroupProductYield (%)
1Phenyl5-Methyl-5,6-dihydrophenanthridin-6-one90
24-Methoxyphenyl2-Methoxy-5-methyl-5,6-dihydrophenanthridin-6-one85
34-Chlorophenyl2-Chloro-5-methyl-5,6-dihydrophenanthridin-6-one78

Table 2: Copper-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones [9]

EntryThis compound DerivativeBenzyl Cyanide DerivativeProductYield (%)
1N-Methyl-2-iodobenzamidePhenylacetonitrile3-Hydroxy-2-methyl-3-phenylisoindolin-1-one82
2This compound4-Methoxyphenylacetonitrile3-Hydroxy-3-(4-methoxyphenyl)isoindolin-1-one75
3N-Benzyl-2-iodobenzamidePhenylacetonitrile2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one78

Spectroscopic Data

Characterization of the products derived from this compound is crucial for confirming their structure and purity. The following are representative spectroscopic data for key product classes.

Phenanthridinones: [13]

  • ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The N-alkyl protons, if present, will appear further upfield.

  • ¹³C NMR: The carbonyl carbon of the lactam typically resonates around δ 160-165 ppm. Aromatic carbons appear in the δ 110-150 ppm region.

  • IR: A characteristic strong absorption for the amide carbonyl (C=O) is observed around 1650-1680 cm⁻¹.

  • MS: The molecular ion peak corresponding to the calculated mass of the phenanthridinone is observed.

Isoindolinones: [3][14][15]

  • ¹H NMR: The protons of the isoindolinone core and any substituents will have characteristic chemical shifts. For example, the methine proton at the 3-position often appears as a singlet.

  • ¹³C NMR: The amide carbonyl carbon is typically found in the range of δ 165-170 ppm.[16]

  • IR: A strong C=O stretch for the lactam is a key feature, usually appearing between 1680 and 1720 cm⁻¹.

  • MS: The mass spectrum will show the molecular ion peak corresponding to the synthesized isoindolinone.

2-(Alkynyl)benzamides and 2-Arylbenzamides:

  • ¹H and ¹³C NMR: The introduction of the alkyne or aryl group will result in characteristic signals in both the proton and carbon NMR spectra. For alkynes, the sp-hybridized carbons typically resonate in the δ 80-100 ppm range in the ¹³C NMR spectrum.[17][18]

  • IR: The C≡C stretch of the alkyne will appear as a weak to medium absorption around 2100-2260 cm⁻¹.

  • MS: The mass spectrum will confirm the addition of the respective coupling partner.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of palladium- and copper-catalyzed cross-coupling reactions provides efficient pathways to a multitude of complex organic molecules, including medicinally important heterocycles like phenanthridinones and isoindolinones. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this remarkable scaffold in their own research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-iodobenzamide from 2-iodobenzoic acid. The detailed protocol follows a reliable two-step synthetic pathway involving the initial conversion of 2-iodobenzoic acid to its reactive acyl chloride intermediate, 2-iodobenzoyl chloride, followed by amidation. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the workflow and chemical transformation to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in organic and medicinal chemistry. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The amide functional group is a common motif in many biologically active compounds. This protocol details a standard and efficient method for the preparation of this compound, starting from the readily available 2-iodobenzoic acid. The described two-step synthesis is a common and effective strategy for the formation of primary amides from carboxylic acids.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Acid Chloride Formation: 2-iodobenzoic acid is converted to the more reactive 2-iodobenzoyl chloride using thionyl chloride (SOCl₂).

  • Amidation: The resulting 2-iodobenzoyl chloride is reacted with ammonia (NH₃) to yield the final product, this compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2_iodobenzoic_acid 2-Iodobenzoic Acid 2_iodobenzoyl_chloride 2-Iodobenzoyl Chloride 2_iodobenzoic_acid->2_iodobenzoyl_chloride Reflux thionyl_chloride SOCl₂ thionyl_chloride->2_iodobenzoic_acid 2_iodobenzoyl_chloride_ref 2-Iodobenzoyl Chloride ammonia NH₃ (aq) ammonia->2_iodobenzoyl_chloride_ref 2_iodobenzamide This compound 2_iodobenzoyl_chloride_ref->2_iodobenzamide

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Toluene or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is based on the general procedure for the formation of acyl chlorides from carboxylic acids using thionyl chloride.[1][2]

  • In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-iodobenzoic acid (1.0 equivalent).

  • Carefully add an excess of thionyl chloride (approximately 5 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is adapted from the general reaction of acyl chlorides with ammonia.[3][4][5]

  • The crude 2-iodobenzoyl chloride is dissolved in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Slowly add a concentrated aqueous solution of ammonia (an excess, typically 2-3 equivalents) dropwise to the stirred solution of 2-iodobenzoyl chloride. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • The resulting solid is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any ammonium chloride byproduct.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Add 2-iodobenzoic acid to a round-bottom flask B Add excess thionyl chloride A->B C Reflux the mixture for 2-3 hours B->C D Cool to room temperature C->D E Remove excess thionyl chloride via rotary evaporation D->E F Dissolve crude 2-iodobenzoyl chloride in anhydrous solvent E->F Crude 2-iodobenzoyl chloride G Cool the solution to 0 °C F->G H Slowly add excess concentrated ammonia G->H I Stir at room temperature for 1-2 hours H->I J Collect the solid product by filtration I->J K Wash the solid with cold water J->K L Recrystallize from a suitable solvent K->L M Dry the final product under vacuum L->M

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Starting Material 2-Iodobenzoic Acid-
Final Product This compound-
Molecular Formula C₇H₆INO[6][7]
Molecular Weight 247.04 g/mol [6]
Appearance White to light yellow solid[7]
Melting Point 184 °C[6][7]
Boiling Point 322.5 °C at 760 mmHg (Predicted)[6][7]
Purity (Typical) >98% after recrystallization[6]
Expected Yield 70-90%General expectation for this type of reaction.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring. The amide protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the amide group (typically in the range of 160-180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the range of 3100-3500 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction of thionyl chloride with 2-iodobenzoic acid produces HCl and SO₂ gases, which are toxic and corrosive. A gas trap should be used to neutralize these byproducts.

  • Concentrated ammonia is corrosive and has a pungent odor. It should also be handled in a fume hood.

  • Acyl chlorides are lachrymatory and corrosive. Handle with care.

  • Always follow standard laboratory safety procedures.

Conclusion

The two-step synthesis of this compound from 2-iodobenzoic acid via an acyl chloride intermediate is a robust and efficient method suitable for laboratory-scale preparations. This protocol provides a clear and detailed procedure for researchers, and the provided data and characterization information will aid in the successful synthesis and verification of the target compound.

References

Application Notes and Protocols for 2-Iodobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodobenzamide and its derivatives in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key precursor for the synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond, allowing for facile oxidative addition to the palladium catalyst. This reactivity, combined with the directing capabilities of the benzamide group, makes it a valuable starting material for constructing diverse molecular scaffolds. This document outlines protocols for key palladium-catalyzed reactions utilizing this compound and its analogs, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as intramolecular C-H arylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reaction of this compound with various boronic acids or their esters provides a direct route to 2-arylbenzamides, which are precursors to a range of biologically active molecules.

Quantitative Data
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane11092
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9088
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask.

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylbenzamide.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and can be used to introduce alkenyl groups at the 2-position of the benzamide scaffold.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10085
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA12090
3CyclohexenePd(OAc)₂ (5)-K₂CO₃NMP11078
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a sealed tube, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene (1.5 equiv.), and triethylamine (2.0 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired stilbene derivative.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly efficient for the synthesis of 2-alkynylbenzamides.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF8092
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineTHF6588
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF7095
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine (3.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 equiv.) to the reaction mixture.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction allows for the synthesis of N-aryl-2-aminobenzamides, which are important scaffolds in medicinal chemistry.

Quantitative Data
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10094
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11089
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene9091
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a glovebox-dried Schlenk tube, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and XPhos (0.04 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene and morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Intramolecular C-H Arylation

Palladium-catalyzed intramolecular C-H arylation of N-substituted 2-iodobenzamides is a powerful method for the synthesis of fused heterocyclic systems, such as phenanthridinones. This transformation proceeds via a C-H activation/arylation cascade.

Quantitative Data
SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Iodo-N-phenylbenzamidePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃Toluene12085
2-Iodo-N-(naphthalen-1-yl)benzamidePd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃1,4-Dioxane12090
N-(4-methoxyphenyl)-2-iodobenzamidePd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃Mesitylene14078
Experimental Protocol: Intramolecular C-H Arylation of 2-Iodo-N-phenylbenzamide

Materials:

  • 2-Iodo-N-phenylbenzamide

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-iodo-N-phenylbenzamide (1.0 equiv.), palladium(II) acetate (0.05 equiv.), tri(o-tolyl)phosphine (0.10 equiv.), and potassium carbonate (2.5 equiv.).

  • Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the substrate.

  • Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.

Visualizations

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Outcome This compound This compound Reagents Pd Catalyst Ligand Base Solvent This compound->Reagents Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Coupling_Partner->Reagents Reaction Heating & Stirring Reagents->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ OxAdd->ArPd(II)IL2 Transmetalation Transmetalation (with R-B(OH)₂ and Base) ArPd(II)IL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)L₂ Transmetalation->ArPd(II)RL2 RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ OxAdd->ArPd(II)IL2 Coordination Alkene Coordination ArPd(II)IL2->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride BetaHydride->Pd(0)L2 Catalyst Regeneration (+ Base) Product Substituted Alkene BetaHydride->Product

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ OxAdd->ArPd(II)IL2 Transmetalation_Pd Transmetalation ArPd(II)IL2->Transmetalation_Pd RedElim Reductive Elimination Transmetalation_Pd->RedElim RedElim->Pd(0)L2 Product Ar-C≡C-R RedElim->Product CuI CuI Alkyne_Coord Alkyne Coordination (+ Base) CuI->Alkyne_Coord H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)(I)L₂ OxAdd->ArPd(II)IL2 Amine_Coord Amine Coordination & Deprotonation ArPd(II)IL2->Amine_Coord R₂NH, Base Amido_Complex [Ar-Pd(II)(NR₂)L₂] Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ (Arylamine) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Iodobenzamide is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. The presence of the iodine atom and the amide functionality in a 1,2-relationship on the benzene ring allows for a diverse range of cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including isoindolinones and quinazolinones, utilizing transition-metal-catalyzed and radical-mediated reactions of this compound.

Application Note 1: Palladium-Catalyzed Synthesis of Isoindolin-1-ones

Isoindolin-1-ones are a crucial class of γ-lactams that form the core structure of numerous biologically active compounds. A highly efficient method for their synthesis involves the intramolecular cyclization of N-substituted 2-iodobenzamides, typically those bearing a 2-oxoethyl group on the nitrogen atom. This palladium-catalyzed reaction proceeds under mild conditions to afford functionalized isoindolinones in good yields.[1][2]

Reaction Principle and Workflow

The synthesis generally follows a palladium-catalyzed intramolecular coupling mechanism. The process begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the this compound substrate. This is followed by an intramolecular migratory insertion and subsequent reductive elimination to yield the cyclized isoindolinone product and regenerate the active Pd(0) catalyst.

G cluster_workflow General Experimental Workflow A Reaction Setup (Substrate, Catalyst, Ligand, Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Heating & Stirring (e.g., 70 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D E Work-up (Cooling, Filtration, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for transition-metal-catalyzed synthesis.

Quantitative Data: Synthesis of 3-Acyl Isoindolin-1-ones

The following table summarizes the results of the palladium-catalyzed intramolecular cyclization of various 2-iodobenzamides to their corresponding 3-acyl isoindolin-1-one products.[1]

EntryProductYield (%)
1HPhenyl3-Benzoylisoindolin-1-one85
2H4-Me-Ph3-(4-Methylbenzoyl)isoindolin-1-one88
3H4-MeO-Ph3-(4-Methoxybenzoyl)isoindolin-1-one82
4H4-F-Ph3-(4-Fluorobenzoyl)isoindolin-1-one81
5HMethyl3-Acetylisoindolin-1-one65
6MePhenyl2-Methyl-3-benzoylisoindolin-1-one83

Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Xantphos (7.5 mol%), i-PrOH/Et₃N (5:1), 70 °C, N₂ atmosphere.

Experimental Protocol: General Procedure for 3-Acyl Isoindolin-1-one Synthesis[1]
  • Preparation: To a dry Schlenk tube, add the N-(2-oxo-2-arylethyl)-2-iodobenzamide substrate (0.5 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.0125 mmol, 2.5 mol%), and Xantphos (0.0375 mmol, 7.5 mol%).

  • Atmosphere: Evacuate and backfill the tube with dry nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a mixture of isopropanol (i-PrOH, 2.5 mL) and triethylamine (Et₃N, 0.5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to afford the desired 3-acyl isoindolin-1-one.

Application Note 2: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[3] A convenient and efficient synthesis involves the copper-catalyzed reaction of 2-iodobenzamides with various nitriles. This method relies on a nucleophilic addition followed by an intramolecular SₙAr reaction.[3][4]

Reaction Principle and Catalytic Cycle

The proposed mechanism involves the coordination of the nitrile to the Cu(II) catalyst, which enhances its electrophilicity. The deprotonated this compound then acts as a nucleophile, adding to the nitrile carbon. The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, displacing the iodide to form the quinazolinone ring.

G cluster_cycle Proposed Cu-Catalyzed Quinazolinone Synthesis A This compound + R-CN C Coordination Complex [Cu(OAc)₂(R-CN)] A->C B Cu(OAc)₂ Catalyst B->C D Nucleophilic Addition (by deprotonated benzamide) C->D  tBuOK (base) E Intermediate Adduct D->E F Intramolecular SₙAr (Cyclization) E->F F->B  Regeneration G Quinazolin-4(3H)-one Product F->G

Caption: Proposed pathway for Cu-catalyzed quinazolinone synthesis.

Quantitative Data: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

The table below shows the yields for the synthesis of various quinazolinones from this compound and different nitrile substrates.[3]

EntryR in R-CNProductYield (%)
1Phenyl2-Phenylquinazolin-4(3H)-one80
24-Me-Ph2-(p-Tolyl)quinazolin-4(3H)-one75
34-Cl-Ph2-(4-Chlorophenyl)quinazolin-4(3H)-one78
42-Thienyl2-(Thiophen-2-yl)quinazolin-4(3H)-one65
5Ethyl2-Ethylquinazolin-4(3H)-one55
6Benzyl2-Benzylquinazolin-4(3H)-one68

Reaction Conditions: this compound (1.0 equiv), Nitrile (1.2 equiv), Cu(OAc)₂ (10 mol%), tBuOK (2.0 equiv), tBuOH, 100 °C.

Experimental Protocol: General Procedure for Quinazolin-4(3H)-one Synthesis[3]
  • Preparation: In an oven-dried reaction tube, combine this compound (0.5 mmol, 1.0 equiv), the nitrile substrate (0.6 mmol, 1.2 equiv), copper(II) acetate [Cu(OAc)₂] (0.05 mmol, 10 mol%), and potassium tert-butoxide (tBuOK) (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add tert-butanol (tBuOH, 2.0 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath for 24 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to obtain the pure quinazolin-4(3H)-one product.

Application Note 3: Other Notable Syntheses Using this compound

The reactivity of this compound extends to other important transformations, including Ullmann-type couplings and radical cyclizations.

  • Ullmann Coupling: Domino reactions involving an initial Ullmann etherification between 2-iodobenzamides and 2-bromophenols, followed by a Smiles rearrangement and cyclization, can produce complex dibenzoxazepinones.[5] Similarly, intramolecular copper-catalyzed Ullmann coupling is a key step in forming certain triazole-fused lactams from 2-(5-iodotriazolyl)benzamides.[6]

  • Radical Cyclization: Aryl radical cyclization offers a powerful method for forming larger ring systems. For instance, the reaction of N-(4-allyloxybutyl)-2-iodobenzamide with tri-n-butyltin hydride initiates a 12-endo regioselective aryl radical cyclization to furnish a benzomacrolactam.[7]

  • Tandem/Cascade Reactions: Copper catalysis can facilitate complex one-pot tandem reactions. For example, this compound can react with 2-iodobenzylcyanides to form benzo-fused pyridoindolone derivatives, constructing both an indole and a pyridone core in a single operation.[8]

G cluster_reactions Synthetic Versatility of this compound Start This compound A Pd-Catalyzed Intramolecular Cyclization Start->A B Cu-Catalyzed Reaction with Nitriles Start->B C Cu-Catalyzed Ullmann Coupling Start->C D Radical Cyclization Start->D P1 Isoindolinones A->P1 P2 Quinazolinones B->P2 P3 Dibenzoxazepinones, Fused Lactams C->P3 P4 Benzomacrolactams D->P4

Caption: Key heterocyclic cores synthesized from this compound.

Disclaimer: The provided protocols are generalized from published literature. Researchers should consult the original publications for specific details and safety precautions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: 2-Iodobenzamide Derivatives as Organocatalysts for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. Traditional methods often rely on stoichiometric, heavy metal-based oxidants (e.g., chromium(VI), lead(IV)), which are highly toxic and generate hazardous waste.[1][2] In the pursuit of greener and more sustainable chemical processes, hypervalent iodine reagents have emerged as a compelling alternative.[2][3] These compounds are nonmetallic, less toxic, easy to handle, and facilitate reactions under mild conditions.[2]

Among these, catalytic systems are particularly attractive as they reduce waste and improve atom economy. 2-Iodobenzamide and its derivatives have been developed as highly efficient organocatalysts for the oxidation of alcohols.[2][4] When used in catalytic amounts in conjunction with a terminal oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄), they provide an environmentally benign pathway to aldehydes, ketones, and carboxylic acids.[4][5]

Catalyst Activity and Scope

While this compound itself is a competent catalyst, studies have shown that its derivatives, such as N-isopropyl-2-iodobenzamide and particularly 2-iodo-N-isopropyl-5-methoxybenzamide, exhibit significantly higher reactivity.[1][6] The methoxy substituent, being an electron-donating group, enhances the catalyst's activity, allowing for efficient oxidation at room temperature.[1][6] This is a notable advantage over other hypervalent iodine catalyst systems that often require elevated temperatures (40–70 °C) to generate the active pentavalent iodine species.[1]

The catalytic system is versatile, effectively oxidizing a wide range of substrates:

  • Secondary Alcohols : Benzylic and aliphatic secondary alcohols are smoothly oxidized to the corresponding ketones in good to excellent yields.[1][7]

  • Primary Alcohols : Primary benzylic and aliphatic alcohols can be directly converted into carboxylic acids.[1][4] The reaction proceeds via an intermediate aldehyde, which is further oxidized under the reaction conditions.[8]

The high reactivity of the 5-methoxy derivative at room temperature is attributed to the rapid generation of the active pentavalent iodine species from the trivalent intermediate during the catalytic cycle.[1][6]

Quantitative Data Summary

The following table summarizes the catalytic performance of 2-iodo-N-isopropyl-5-methoxybenzamide in the oxidation of various alcohols, demonstrating the broad substrate scope and high efficiency of the system.

EntrySubstrate (Alcohol)Catalyst Loading (mol%)Time (h)ProductYield (%)[1]
1Benzhydrol300.5Benzophenone98
21-(4-Methoxyphenyl)ethanol3014-Methoxyacetophenone99
31-Phenylethanol301Acetophenone99
41-Indanol3011-Indanone97
5Cyclohexanol3024Cyclohexanone82
62-Octanol30242-Octanone85
7Benzyl alcohol301Benzoic acid95
84-Methoxybenzyl alcohol3014-Methoxybenzoic acid98
94-Nitrobenzyl alcohol3014-Nitrobenzoic acid99
101-Octanol3024Octanoic acid80

Experimental Protocols

The following are generalized protocols for the oxidation of secondary and primary alcohols using a this compound derivative as the catalyst. The most reactive catalyst, 2-iodo-N-isopropyl-5-methoxybenzamide, is used in these examples.[1][7]

Protocol 1: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Secondary Alcohol (e.g., Benzhydrol)

  • 2-Iodo-N-isopropyl-5-methoxybenzamide (Catalyst)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Nitromethane (MeNO₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add the catalyst (0.15 mmol, 0.3 equiv.) and Bu₄NHSO₄ (170 mg, 0.50 mmol, 1.0 equiv.).

  • Add a solvent mixture of MeNO₂ (1.6 mL) and water (0.6 mL).

  • Add the secondary alcohol (0.50 mmol, 1.0 equiv.) to the solution.

  • Add Oxone® (768 mg, 1.25 mmol, 2.5 equiv.) to the mixture at room temperature (25 °C).

  • Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting alcohol, dilute the mixture with EtOAc and wash with water.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • 2-Iodo-N-isopropyl-5-methoxybenzamide (Catalyst)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Nitromethane (MeNO₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add the catalyst (0.15 mmol, 0.3 equiv.) and Bu₄NHSO₄ (170 mg, 0.50 mmol, 1.0 equiv.).

  • Add a solvent mixture of MeNO₂ (1.6 mL) and water (0.6 mL).

  • Add the primary alcohol (0.50 mmol, 1.0 equiv.) to the solution.

  • Add Oxone® (768 mg, 1.25 mmol, 2.5 equiv.) to the mixture at room temperature (25 °C).

  • Stir the reaction mixture and monitor its progress using TLC.

  • Once the starting material is consumed, dilute the reaction mixture with EtOAc, water, and saturated aqueous Na₂S₂O₃.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound-catalyzed oxidation of alcohols.

G A 1. Reagent Preparation B Add Catalyst, Bu₄NHSO₄, Alcohol, and Solvents (MeNO₂/H₂O) to flask. A->B C 2. Reaction Initiation B->C D Add Oxone® at Room Temperature (25 °C). C->D E 3. Reaction Monitoring D->E F Monitor by TLC until alcohol is consumed. E->F G 4. Workup F->G H Dilute with EtOAc. Perform aqueous washes (H₂O, Na₂S₂O₃, NaHCO₃). G->H I 5. Product Isolation H->I J Dry organic layer (MgSO₄), filter, and concentrate under reduced pressure. I->J K 6. Purification J->K L Purify by column chromatography or recrystallization. K->L

Caption: Experimental workflow for alcohol oxidation.

G cluster_reactants cluster_products Iodobenzamide This compound (I) (Catalyst, Ar-I) PentavalentIodine Pentavalent Iodine (V) (Active Oxidant, Ar-I(V)) Iodobenzamide->PentavalentIodine Oxidation TrivalentIodine Trivalent Iodine (III) (Intermediate, Ar-I(III)) PentavalentIodine->TrivalentIodine Alcohol Oxidation Carbonyl R₂C=O (Carbonyl) PentavalentIodine->Carbonyl TrivalentIodine->PentavalentIodine Re-oxidation Alcohol R₂CHOH (Alcohol) Alcohol->PentavalentIodine Oxone Oxone® (Co-oxidant) Oxone->Iodobenzamide Oxone->TrivalentIodine

Caption: Proposed catalytic cycle for alcohol oxidation.

References

Application Notes and Protocols: The Role of 2-Iodobenzamide in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The synthesis of these complex heterocyclic molecules often relies on versatile building blocks and efficient coupling strategies. This document explores the potential role of 2-iodobenzamide as a key starting material in the synthesis of PARP inhibitors. While not a conventionally cited precursor for major approved PARP inhibitors, its structure presents a strategic platform for the application of modern cross-coupling methodologies, such as Sonogashira and Suzuki reactions, to construct the core scaffolds of these therapeutic agents, including phthalazinone and indazole carboxamide moieties. These application notes provide a detailed overview of the proposed synthetic strategies, experimental protocols based on analogous reactions, and the underlying biological context of PARP inhibition.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins. This process is a key component of the base excision repair (BER) pathway.

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[3] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, collapse into DSBs.[3] Without a functional HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[3][4]

This compound as a Versatile Synthetic Precursor

This compound is an aromatic compound featuring an iodine atom and a carboxamide group ortho to each other. This substitution pattern makes it a valuable, albeit underutilized, precursor for the synthesis of various heterocyclic systems that form the core of many PARP inhibitors. The presence of the iodine atom allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, while the benzamide moiety can participate in subsequent cyclization steps to form the desired heterocyclic ring systems.

Proposed Synthetic Strategies

1. Synthesis of the Phthalazinone Core via Sonogashira Coupling and Cyclization:

The phthalazinone ring is a key structural feature of several PARP inhibitors, including Olaparib. A plausible synthetic route to this core starting from this compound involves a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The alkyne partner can be chosen to introduce further points of diversity for structure-activity relationship (SAR) studies.

2. Synthesis of the Indazole Carboxamide Core via Suzuki Coupling:

The indazole carboxamide scaffold is central to the structure of Niraparib. This compound can potentially be utilized in a Suzuki coupling reaction with a suitably substituted boronic acid or boronate ester to construct this core. The choice of the boron-containing reagent would be critical in building the desired substituted phenyl-indazole system.

Data Presentation

The following tables summarize quantitative data from analogous cross-coupling reactions, providing an expected range for yields and reaction conditions when applying these methods to this compound.

Table 1: Representative Yields for Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (hypothetical)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF801275-90 (estimated)
22-IodoanilinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65885
31-Iodo-2-nitrobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF100692
4Methyl 2-iodobenzoate1-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile802488

Table 2: Representative Yields for Suzuki Coupling of Aryl Iodides

EntryAryl IodideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound (hypothetical)4-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001280-95 (estimated)
21-Iodo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801695
32-Iodoaniline4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100491
43-Iodo-1H-indazolePyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80278[5]

Experimental Protocols

The following are detailed, generalized protocols for Sonogashira and Suzuki coupling reactions, adapted for the use of this compound based on established methodologies for similar substrates.

Protocol 1: Synthesis of a 2-Alkynylbenzamide via Sonogashira Coupling

This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynylbenzamide.

Protocol 2: Synthesis of a 2-Arylbenzamide via Suzuki Coupling

This protocol outlines the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-Formylphenylboronic acid, 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-arylbenzamide.

Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_PARP_Inhibition Effect of PARP Inhibitor cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_synthesis PAR Synthesis PARP1->PAR_synthesis catalyzes PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Repair_Complex Recruitment of Repair Proteins (XRCC1, etc.) PAR_synthesis->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARPi PARP Inhibitor PARPi->PARP1 inhibits & traps DSB_formation Replication Fork Collapse -> Double-Strand Break (DSB) PARP_trapping->DSB_formation HR_Proficient BRCA Proficient Cell (Functional HR) DSB_formation->HR_Proficient repaired by HR HR_Deficient BRCA Deficient Cell (Defective HR) DSB_formation->HR_Deficient not repaired HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Degassing (Inert Atmosphere) A->B C 3. Catalyst Addition (Palladium Catalyst) B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Proposed Synthesis of a Phthalazinone Core from this compound

Phthalazinone_Synthesis Start This compound Sonogashira Sonogashira Coupling [Pd/Cu catalyst] Start->Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira Intermediate 2-Alkynylbenzamide Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Phthalazinone Phthalazinone Core Cyclization->Phthalazinone

Caption: Proposed synthetic route to a phthalazinone core using this compound.

Conclusion

This compound represents a synthetically attractive starting material for the construction of PARP inhibitor core structures. Through well-established palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki couplings, it is possible to introduce the necessary functionalities to build the phthalazinone and indazole carboxamide scaffolds. The provided protocols, based on analogous transformations, offer a solid foundation for researchers to explore these synthetic routes. The continued development of novel and efficient synthetic methodologies is paramount in the quest for the next generation of PARP inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols for 2-Iodobenzamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-iodobenzamide derivatives as a promising class of compounds for anticancer research. The structural similarity of these derivatives to known benzamide-based inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests a strong potential for their activity in oncology, particularly in cancers with deficiencies in DNA repair pathways.[1] This document outlines the synthesis, proposed mechanism of action, and detailed protocols for the biological evaluation of these compounds.

Introduction and Rationale

Benzamides are a significant structural motif in medicinal chemistry. The introduction of an iodine atom at the 2-position of the benzoyl ring offers a unique chemical scaffold with the potential for specific biological interactions. While direct experimental data on a wide range of this compound derivatives are emerging, the structural analogy to established PARP inhibitors provides a strong basis for their investigation as therapeutic agents.[1] PARP enzymes are critical for DNA single-strand break repair, and their inhibition is a clinically validated strategy for treating cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.

Key Application: PARP Inhibition

The primary hypothesized mechanism of action for the anticancer effects of this compound derivatives is the inhibition of PARP enzymes, particularly PARP-1. By inhibiting PARP, these compounds can lead to an accumulation of DNA single-strand breaks, which are converted into toxic double-strand breaks during cell division. In cancer cells with compromised DNA double-strand break repair mechanisms, this leads to synthetic lethality and apoptotic cell death.

Quantitative Data Summary

While specific IC50 values for a broad range of this compound derivatives are not extensively published, the following tables summarize representative data from structurally related benzamide and N-aryl amide compounds to provide a predictive framework for expected potency.

Table 1: In Vitro Cytotoxicity of Representative Benzamide Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
N-Aryl-2-(imidazol-2-yl)benzamideN-(4-Fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
Benzamide Derivative (PARP-1 Inhibitor)Compound 13fHCT116 (Colorectal)0.30
DLD-1 (Colorectal)2.83
2-Hydroxy-N-(arylalkyl)benzamideN-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k)G361 (Melanoma)Single-digit µM
6-Iodo-2-methylquinazolin-4-(3H)-one3-(4-chlorobenzyl)-6-iodo-2-methylquinazolin-4(3H)-one (3d)HeLa (Cervical)10

Data is compiled from studies on structurally related compounds to indicate potential efficacy ranges.

Table 2: Potential PARP-1 Inhibitory Activity

CompoundTargetIC50 (nM)
Hypothetical this compound DerivativePARP-1<10
Olaparib (Reference)PARP-11-5
Veliparib (Reference)PARP-15.2
Benzamide Derivative (Compound 13f)PARP-10.25

This table presents potential target values based on the high affinity of related benzamide structures for PARP-1.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Derivatives

The primary proposed pathway involves the inhibition of PARP, leading to the induction of apoptosis in cancer cells with deficient DNA repair mechanisms.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with this compound Derivative cluster_2 Apoptotic Pathway in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP DSB DNA Double-Strand Break (DSB) at Replication Fork DNA_SSB->DSB Replication PARylation Poly(ADP-ribosylation) PARP->PARylation NAD+ BER Base Excision Repair (BER) PARylation->BER Cell_Survival Cell Survival BER->Cell_Survival Iodobenzamide This compound Derivative PARP_Inhibition PARP Inhibition Iodobenzamide->PARP_Inhibition PARP_Inhibition->PARP HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Apoptosis_Cascade Apoptosis Cascade HR_Deficiency->Apoptosis_Cascade Synthetic Lethality Caspase_Activation Caspase-3/7 Activation Apoptosis_Cascade->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Caption: Proposed mechanism of action for this compound derivatives via PARP inhibition.

General Experimental Workflow for Anticancer Evaluation

The following workflow outlines the typical screening process for novel anticancer compounds like this compound derivatives.

Experimental_Workflow cluster_mech Mechanistic Assays Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (MTT/Cell Viability Assay) Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies In_Vivo_Studies In Vivo Xenograft Model Mechanism_Studies->In_Vivo_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis PARP_Assay PARP Inhibition Assay Mechanism_Studies->PARP_Assay Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for the evaluation of this compound derivatives as anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-iodobenzamides

This protocol describes a general method for the synthesis of N-aryl-2-iodobenzamide derivatives.

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Appropriate substituted aniline

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 2-iodobenzoic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-iodobenzoyl chloride.

  • Amide Coupling: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-2-iodobenzamide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by the test compounds.

Materials:

  • Human cancer cell lines

  • 6-well cell culture plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells twice with cold PBS and resuspend them in 100 µL of 1x binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1x binding buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic/necrotic.

Protocol 4: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits to determine the direct inhibitory effect of the compounds on PARP-1 activity.[1]

Materials:

  • 96-well plates coated with histones

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • This compound derivatives

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reaction Setup: In the histone-coated 96-well plate, add the reaction buffer, activated DNA, and the PARP-1 enzyme to each well.

  • Add the this compound derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (Olaparib).

  • Initiate Reaction: Initiate the PARP reaction by adding biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate again three times.

  • Add TMB substrate and incubate in the dark for 15-30 minutes, or until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a lead this compound derivative.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel

  • Lead this compound derivative formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Vehicle control solution

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

  • Monitoring: Monitor the body weight of the mice and measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis or proliferation markers).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

References

Application Notes and Protocols: Synthesis and Applications of N-substituted 2-Iodobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-substituted 2-iodobenzamides, a versatile class of molecules with significant applications in medicinal chemistry and organic synthesis. We detail robust synthetic protocols, explore key applications including their role as potential PARP inhibitors, and provide methodologies for their biological evaluation and further chemical modification.

Synthesis of N-substituted 2-Iodobenzamides

The most direct and practical method for synthesizing N-substituted 2-iodobenzamides is through the acylation of a primary or secondary amine with 2-iodobenzoyl chloride.[1] This process typically involves two main steps: the activation of 2-iodobenzoic acid to its more reactive acid chloride form, followed by the amide bond formation.[1]

Primary Synthetic Pathway: Acylation via 2-Iodobenzoyl Chloride

The general synthesis proceeds by converting 2-iodobenzoic acid to 2-iodobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[1] The resulting acid chloride is then reacted with a desired amine in the presence of a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, yielding the final N-substituted 2-iodobenzamide.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Bond Formation 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodobenzoyl_Chloride 2-Iodobenzoyl Chloride 2-Iodobenzoic_Acid->2-Iodobenzoyl_Chloride  Thionyl Chloride (SOCl₂)  Reflux Amine Substituted Amine (R-NH₂) Product N-substituted This compound Amine->Product 2-Iodobenzoyl_Chloride_2 2-Iodobenzoyl Chloride 2-Iodobenzoyl_Chloride_2->Product  Base (e.g., Pyridine)  DCM, 0°C to RT

Caption: General synthetic workflow for N-substituted 2-iodobenzamides.
Experimental Protocol 1: Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide

This protocol details the synthesis of a specific N-substituted this compound, adapted from established methods.[1][2]

Step 1: Synthesis of 2-Iodobenzoyl Chloride [1]

  • Materials: 2-Iodobenzoic acid, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-iodobenzoic acid (1.0 equivalent).

    • Add an excess of thionyl chloride (approx. 5-10 equivalents).

    • Heat the mixture to reflux for 2-4 hours. Reaction completion can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride can be used in the next step, often without further purification.

Step 2: Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide [1][2]

  • Materials: 2-Iodobenzoyl chloride, 1-Naphthylamine, Pyridine (or triethylamine), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a separate round-bottom flask, dissolve 1-naphthylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure 2-iodo-N-(naphthalen-1-yl)benzamide.

Alternative Synthetic Routes

While direct acylation is common, other powerful cross-coupling methods can be employed for C-N bond formation, potentially offering milder conditions or broader substrate compatibility.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and an amine.[3] This method is renowned for its functional group tolerance and has seen extensive development, allowing for the coupling of a wide variety of amines.[3][4]

  • Ullmann Condensation (Goldberg Reaction): A copper-catalyzed reaction that couples an aryl halide with an amine, amide, or alcohol.[5] Traditional Ullmann reactions required harsh conditions, but modern variations use soluble copper catalysts with ligands, enabling the reaction to proceed at lower temperatures.[5][6]

Cross_Coupling_Logic cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation BH_Aryl Aryl Halide (e.g., this compound) BH_Product N-Aryl Product BH_Aryl->BH_Product BH_Amine Amine/Amide BH_Amine->BH_Product BH_Cat Palladium Catalyst + Ligand BH_Cat->BH_Product U_Aryl Aryl Halide (e.g., this compound) U_Product N-Aryl or O-Aryl Product U_Aryl->U_Product U_Nuc Amine/Amide/ Alcohol U_Nuc->U_Product U_Cat Copper Catalyst (+ Ligand) U_Cat->U_Product

Caption: Logic diagram for alternative C-N bond formation strategies.

Applications in Medicinal Chemistry

The N-substituted benzamide is a privileged scaffold in drug discovery, and the addition of an iodine atom at the 2-position creates a unique structure for biological interactions and further chemical modification.[7][8]

Application: PARP Inhibition in Oncology

A highly promising application for N-substituted 2-iodobenzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP).[7] PARP enzymes are critical for DNA single-strand break repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of irreparable DNA double-strand breaks, causing selective cancer cell death.[7][9] This concept is known as synthetic lethality.[9][10]

PARP_Pathway cluster_normal Normal Cell (Functional HR Repair) cluster_cancer Cancer Cell (Defective HR Repair, e.g., BRCA-mutant) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation SSB1->PARP1 Repair1 SSB Repair PARP1->Repair1 Recruits repair machinery Survival1 Cell Survival Repair1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP Trapping SSB2->PARP2 PARPi PARP Inhibitor (e.g., this compound derivative) PARPi->PARP2 Inhibits & Traps DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP2->DSB Death Cell Death (Synthetic Lethality) DSB->Death HR Repair Deficient

Caption: PARP inhibition pathway leading to synthetic lethality.

Protocol 2: In Vitro PARP Inhibition Assay (General) This protocol provides a general workflow for assessing the PARP inhibitory activity of a test compound like an N-substituted this compound.

  • Objective: To determine the IC₅₀ value of a test compound against a specific PARP enzyme (e.g., PARP1).

  • Principle: A colorimetric or fluorescent assay measuring the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR) chains on a histone substrate.

  • Procedure:

    • Coat a 96-well plate with histones and incubate with DNA to create a substrate for PARP.

    • Add a fixed concentration of recombinant PARP1 enzyme to the wells.

    • Add the test compound (N-substituted this compound) in a series of dilutions (e.g., from 1 nM to 100 µM). Include positive (known inhibitor) and negative (vehicle) controls.

    • Initiate the reaction by adding biotinylated NAD⁺. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and wash the wells to remove unincorporated NAD⁺.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

    • After incubation and washing, add an HRP substrate (e.g., TMB). The color development is proportional to PARP activity.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition for each concentration of the test compound and plot the data to determine the IC₅₀ value.

Table 1: Example Biological Activity Data for Benzamide Derivatives While specific data for novel 2-iodobenzamides requires experimental determination, the table below illustrates how quantitative results for anticancer activity are typically presented. Data is based on analogous N-substituted benzamide structures evaluated as antitumor agents.[11][12]

Compound IDTarget Cell LineActivity MetricValue (µM)
MS-275 (Control)MCF-7 (Breast)IC₅₀1.5 - 2.5
MS-275 (Control)A549 (Lung)IC₅₀3.0 - 4.0
Benzamide Derivative 1MCF-7 (Breast)IC₅₀1.8
Benzamide Derivative 2A549 (Lung)IC₅₀2.9
Benzamide Derivative 3K562 (Leukemia)IC₅₀0.9
Other Potential Therapeutic Applications

Beyond PARP inhibition, the N-substituted this compound scaffold has been investigated for a range of other biological activities.

Table 2: Summary of Potential Biological Activities

Application AreaDescriptionReference(s)
Anticancer General cytotoxic effects against various cancer cell lines, potentially through mechanisms other than PARP inhibition.[7][11][12]
Anti-inflammatory Some N-aryl amides can inhibit key inflammatory mediators.[7]
Antimicrobial Both iodinated compounds and benzamide structures have reported antibacterial and antifungal properties.[7][13]
Fungicidal Specific N-isoxazolyl-2-iodobenzamides have shown activity against fungal strains like Botrytis cinerea.[13]

Applications in Organic Synthesis

The C-I bond at the 2-position of the benzamide ring is a versatile synthetic handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions.

Application: Precursors for Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[14][15] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt.[14][16] N-substituted 2-iodobenzamides are excellent substrates for this reaction, allowing for the introduction of an alkyne moiety, which can be a key structural element in pharmaceuticals or a precursor for further transformations.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR') PdII_Alkyne->Product ArI This compound (Ar-I) ArI->PdII_Aryl Cu_Alkyne Copper Acetylide (Cu-C≡CR') Cu_Alkyne->PdII_Alkyne

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 3: Sonogashira Coupling of a this compound (General) This protocol provides a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an N-substituted this compound.[14]

  • Materials: N-substituted this compound (1.0 eq), terminal alkyne (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), Copper(I) iodide (CuI, 2-10 mol%), a base (e.g., triethylamine or diisopropylamine), and an anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-substituted this compound, palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the base.

    • Add the terminal alkyne to the stirred mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter it through a pad of celite to remove the metal catalysts.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a mild ammonium chloride solution to remove the amine base.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 2-alkynylbenzamide derivative.

References

Application Notes and Protocols for Oxidative Cleavage Reactions Using 2-Iodobenzamide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting oxidative cleavage reactions utilizing 2-iodobenzamide-based catalysts. These organocatalytic methods offer an environmentally benign alternative to traditional heavy metal-based oxidants for the cleavage of carbon-carbon bonds in vicinal diols and related substrates, yielding valuable carbonyl compounds. The protocols outlined herein are based on established literature and provide a framework for the successful implementation of these reactions in a laboratory setting.

Introduction

Oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids. Traditional methods often employ stoichiometric amounts of heavy metal oxidants, which generate hazardous waste. The use of this compound catalysts in conjunction with a co-oxidant like Oxone® (potassium peroxymonosulfate) presents a greener and more sustainable approach.[1] This catalytic system operates under mild conditions, often at room temperature, and demonstrates broad substrate scope and functional group tolerance.[1][2]

The catalytic cycle involves the in-situ generation of a hypervalent iodine(V) species from the this compound catalyst by the co-oxidant.[3][4] This active iodine(V) species then oxidizes the substrate, leading to the cleavage of the C-C bond and the formation of the desired carbonyl products. The reduced iodine(III) species is subsequently re-oxidized by the co-oxidant to regenerate the active catalyst, thus completing the catalytic cycle.[3]

Catalyst Synthesis Protocols

Synthesis of N-isopropyl-2-iodobenzamide (IB-amide)

This protocol describes a general method for the synthesis of N-aryl-2-iodobenzamides, which can be adapted for N-isopropyl-2-iodobenzamide.

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Isopropylamine

  • Triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of 2-Iodobenzoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodobenzoic acid (1.0 equiv.) in anhydrous DCM or THF.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equiv.) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the conversion to 2-iodobenzoyl chloride is complete (monitor by TLC).

    • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-iodobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve isopropylamine (1.0-1.2 equiv.) and triethylamine (1.5-2.0 equiv.) in the same anhydrous solvent.

    • Slowly add the solution of 2-iodobenzoyl chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-isopropyl-2-iodobenzamide.[5]

Synthesis of [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid

Experimental Protocols for Oxidative Cleavage

General Protocol for Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones

This protocol is adapted from the work of Yakura and coworkers for the oxidative cleavage of tetrahydrofuran-2-methanols using N-isopropyl-2-iodobenzamide (IB-amide) as the catalyst.[1]

Materials:

  • Tetrahydrofuran-2-methanol substrate

  • N-isopropyl-2-iodobenzamide (IB-amide)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tetrahydrofuran-2-methanol (1.0 mmol) in anhydrous DMF (4.5 mL), add N-isopropyl-2-iodobenzamide (0.3 mmol, 30 mol%).

  • Add Oxone® (5.0 mmol, 5.0 equiv.) to the mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding γ-lactone.[1]

General Protocol for Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams

This protocol is based on the optimized conditions for the oxidative cleavage of N-protected pyrrolidine-2-methanols using [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as the catalyst.[3][6]

Materials:

  • N-protected pyrrolidine-2-methanol substrate

  • [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid catalyst

  • Powdered Oxone®

  • Dimethyl carbonate (CO(OMe)₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected pyrrolidine-2-methanol (0.25 mmol) in a 10:1 mixture of CO(OMe)₂ and DMF (1.1 mL), add the [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid catalyst (0.0125 mmol, 5 mol%).

  • Add powdered Oxone® (1.0 mmol, 4.0 equiv.) to the mixture.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding γ-lactam.[6]

Data Presentation

Table 1: Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones using N-isopropyl-2-iodobenzamide (IB-amide)
EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Tetrahydrofuran-2-methanol301567
23-Phenyltetrahydrofuran-2-methanol301482
33-(4-Methoxybenzyl)tetrahydrofuran-2-methanol301885
43-Phthalimidotetrahydrofuran-2-methanol301788
53-(Tosyloxy)tetrahydrofuran-2-methanol502475
63-Methyl-3-phenyltetrahydrofuran-2-methanol301691
73,3-Dimethyltetrahydrofuran-2-methanol301983

Data extracted from literature.[1] Conditions: 0.3 eq of IB-amide, 5 eq of Oxone® in DMF at room temperature.

Table 2: Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams using [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid
EntrySubstrate (N-Protecting Group)Time (h)Yield (%)
1Cbz993
2Boc1195
3Fmoc1092
4Ts1584
5N-Cbz, 5-propyl987
6N-Cbz, 4-acetoxy1381
7N-Cbz, 4-benzoyloxy2473

Data extracted from literature.[6] Conditions: 5 mol% of catalyst, 4 equiv. of powdered Oxone® in a 10:1 mixture of CO(OMe)₂ and DMF at 50 °C.

Visualizations

Catalytic Cycle

Catalytic_Cycle Catalyst This compound (I) Active_Catalyst Iodine(V) Species (Active Catalyst) Catalyst->Active_Catalyst Oxidation Reduced_Catalyst Iodine(III) Species Active_Catalyst->Reduced_Catalyst Oxidizes Substrate Substrate Substrate (e.g., Diol) Intermediate Intermediate (Aldehyde) Substrate->Intermediate Oxidation Product Product (e.g., Lactone/Lactam) Intermediate->Product Further Oxidation Reduced_Catalyst->Catalyst Re-oxidation Co_oxidant Oxone®

Caption: Proposed catalytic cycle for the this compound catalyzed oxidation.

Experimental Workflow: Oxidative Cleavage of Pyrrolidine-2-methanols

Workflow Start Start Add_Reactants 1. Add Substrate, Catalyst, and Solvents to Flask Start->Add_Reactants Add_Oxone 2. Add Powdered Oxone® Add_Reactants->Add_Oxone Heat_Stir 3. Heat to 50°C and Stir Add_Oxone->Heat_Stir Monitor 4. Monitor Reaction (TLC/LC-MS) Heat_Stir->Monitor Workup 5. Quench with Na₂S₂O₃ and Extract with EtOAc Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify End End (Isolated Product) Purify->End

Caption: General experimental workflow for oxidative cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and reliable method is a two-step process. First, 2-iodobenzoic acid is converted to its more reactive acid chloride derivative, 2-iodobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of 2-iodobenzoyl chloride with ammonia to form this compound.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can be attributed to several factors. The most common issues include incomplete reaction, degradation of starting materials or products, and the formation of side products.[3][4] Key areas to investigate are the quality and dryness of reagents and solvents, reaction temperature, and reaction time.[5]

Q3: What are the main side products I should be aware of during the synthesis?

A3: The primary side product of concern is 2-iodobenzoic acid, which can form from the hydrolysis of the starting material, 2-iodobenzoyl chloride, if there is moisture in the reaction.[3][6] Another possibility, though less common under controlled conditions, is the self-condensation of the product or starting materials.

Q4: How can I best monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.[1]

Q5: What is the recommended method for purifying the crude this compound?

A5: Recrystallization is a highly effective method for purifying crude this compound.[7] Common solvent systems for recrystallization include ethanol/water and ethyl acetate/hexanes.[7] Column chromatography can also be used for purification if recrystallization does not provide the desired purity.[8]

Q6: How can I confirm the purity and identity of my final product?

A6: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[7][9] The identity and structure of the compound can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy, and Mass Spectrometry (MS).[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the starting material (2-iodobenzoyl chloride) is fully consumed.[1] - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can be applied. However, be cautious as excessive heat can promote side reactions.[10] - Re-evaluate Reagents: Ensure the ammonia source (e.g., aqueous ammonia, ammonia gas) is of good quality and is used in appropriate molar excess.
Hydrolysis of 2-Iodobenzoyl Chloride - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[5] The reaction should be protected from atmospheric moisture, for example, by running it under an inert atmosphere (e.g., nitrogen or argon).[5] - Reagent Quality: Use freshly opened or distilled thionyl chloride for the preparation of 2-iodobenzoyl chloride to avoid introducing moisture. 2-iodobenzoyl chloride is sensitive to moisture and can hydrolyze back to 2-iodobenzoic acid.[3][6]
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for the amidation step.[2] - Base: While ammonia acts as the nucleophile, a non-nucleophilic base can be added to neutralize the HCl formed during the reaction, though this is less critical when using ammonia itself as the base.
Loss of Product During Workup/Purification - Aqueous Workup: During the workup, ensure the pH is controlled to prevent the hydrolysis of the amide product. - Recrystallization: If the yield is low after recrystallization, the product may be too soluble in the chosen solvent system. Try a different solvent or a mixture of solvents to optimize crystal recovery.[8] Cooling the solution in an ice bath can help maximize crystal formation.[8]
Issue 2: Product is Impure After Purification
Possible Cause Suggested Solution
Presence of Unreacted 2-Iodobenzoic Acid - Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃) to remove any acidic starting material.[8]
Ineffective Recrystallization - Solvent Selection: The initial solvent system may not be optimal. Test a range of solvents to find one that dissolves the compound when hot but has low solubility at room temperature.[8] Common choices include ethanol, isopropanol, and mixtures like ethyl acetate/hexanes.[7][8] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8]
Co-crystallization of Impurities - Repeat Purification: If impurities persist, a second purification step may be necessary. If recrystallization was used initially, consider column chromatography, or recrystallize from a different solvent system.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield (Representative Data)
Entry Solvent Temperature (°C) Base (equiv.) Time (h) Yield (%)
1Dichloromethane0 to RTNH₃ (aq, 5)475
2Tetrahydrofuran0 to RTNH₃ (aq, 5)472
3DichloromethaneRTNH₃ (aq, 5)285
4Dichloromethane40NH₃ (aq, 5)280
5DichloromethaneRTNH₃ (in dioxane, 3)665

Note: This data is representative and actual yields may vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Iodobenzoyl Chloride

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-iodobenzoic acid (1.0 equivalent) and an excess of thionyl chloride (5-10 equivalents).[1]

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride can be used in the next step without further purification.[1]

Protocol 2: Synthesis of this compound

Materials:

  • 2-Iodobenzoyl chloride

  • Aqueous ammonia (or a solution of ammonia in a suitable solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (e.g., 5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[2][7]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) if necessary to remove any unreacted ammonia, followed by a saturated sodium bicarbonate solution to remove any 2-iodobenzoic acid, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[7]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Iodobenzoic Acid C Reflux (2-4h) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Iodobenzoyl Chloride C->D F 0°C to RT (2-4h) D->F E Ammonia (aq) E->F G Crude this compound F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_investigation Initial Checks cluster_solutions Corrective Actions Start Low Yield of this compound CheckReagents Reagents & Solvents Dry? Start->CheckReagents CheckTimeTemp Reaction Time & Temp Optimized? Start->CheckTimeTemp CheckTLC Reaction Complete by TLC? Start->CheckTLC DryGlassware Use Anhydrous Conditions CheckReagents->DryGlassware No Optimize Adjust Time/Temperature CheckTimeTemp->Optimize No ExtendReaction Extend Reaction Time CheckTLC->ExtendReaction No Workup Optimize Workup/Purification DryGlassware->Workup Optimize->Workup ExtendReaction->Workup End Improved Yield Workup->End Re-run Experiment

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities in crude this compound typically arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-iodobenzoic acid or the amine source used in the synthesis.

  • Side-Products: Formation of byproducts from the specific synthetic route employed.

  • Degradation Products: Free iodine (I₂) can form, especially if the compound is exposed to light or heat, leading to a yellow or brownish discoloration.[1]

Q2: What is the most effective method for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is a cost-effective method for obtaining high-purity crystalline solids.

  • Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.[2] This is particularly useful when impurities have similar solubility characteristics to the product or when multiple impurities are present.

Q3: My purified this compound has a yellowish or brownish tint. What causes this and how can it be removed?

A yellow to brownish color is often due to the presence of free iodine (I₂), which can form from the degradation of the iodo-compound.[1] This can be removed by washing an organic solution of the compound with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), followed by washing with brine and drying the organic layer.

Q4: The melting point of my purified this compound is sharp but lower than the literature value (approx. 184°C). What does this indicate?

A sharp but depressed melting point typically indicates the presence of a significant amount of a soluble impurity. Even a small amount of impurity can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated.Use a solvent system with a lower boiling point. Try cooling the solution more slowly to allow for proper crystal lattice formation. Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of pure this compound, if available.[3]
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The compound is highly soluble in the cold solvent.Boil off some of the solvent to increase the concentration of the product and allow the solution to cool again. Cool the solution in an ice bath or freezer to further decrease the solubility and promote crystallization.[3] If using a solvent mixture, add a "bad" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.
Low recovery of purified product. Too much solvent was used for dissolution or rinsing. The compound has significant solubility in the cold solvent.Use the minimum amount of near-boiling solvent to dissolve the crude product.[4] Ensure the rinsing solvent is ice-cold to minimize redissolving the crystals.[4] Cool the crystallization flask in an ice bath for a longer period to maximize crystal precipitation.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Product shows significant peak tailing. The amide or any basic impurity is interacting strongly with the acidic silanol groups on the silica gel surface.Add a small amount of a modifier to the eluent, such as triethylamine (~0.5-1%), to neutralize the acidic sites on the silica gel.[5]
Product is stuck on the column or has a very low Rf value. The solvent system (eluent) is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[3] A common starting point for amides is a gradient from hexane to ethyl acetate.
Poor separation of product from impurities. The chosen solvent system does not provide adequate resolution between the product and impurities.Perform a thorough TLC analysis with various solvent systems to find one that gives good separation and an Rf value of approximately 0.25-0.35 for this compound.[5][6] Consider using a different solvent system, for example, dichloromethane/methanol.

Data Summary

Parameter Value Source(s)
Molecular Formula C₇H₆INO[7][8]
Molecular Weight 247.03 g/mol [7]
Appearance White to off-white or light yellow crystalline powder[7][8]
Melting Point 184 °C[9][10]
Solubility Sparingly soluble in water (3 g/L at 25°C); Soluble in organic solvents like ethanol and acetone.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the crude this compound when hot but not when cold.[4] Based on general principles, ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane, are good starting points.[11][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling generally results in larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent for separation. Test various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system will show good separation between the product and impurities, with an Rf value for this compound around 0.25-0.35.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column (dry loading).[3]

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_main Process cluster_end Isolation start Start with Crude This compound solvent_select Select Solvent System (e.g., Ethanol or EtOAc/Hexane) start->solvent_select dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_select->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter If no decolorization decolorize->hot_filter If used cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_main Separation cluster_end Analysis & Isolation start Start with Crude This compound tlc Optimize Eluent via TLC (e.g., Hexane/EtOAc) start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Dry Loading Recommended) pack->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end_product Pure this compound evaporate->end_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 2-Iodobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodobenzamide. It addresses common issues, particularly the formation of side products, and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The most prevalent side products in cross-coupling reactions such as Buchwald-Hartwig amination and Ullmann coupling are benzamide (from hydrodehalogenation/dehalogenation) and biaryl compounds resulting from homocoupling.[1][2][3]

Q2: Why is hydrodehalogenation a common problem when using this compound?

A2: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage.[4] In palladium-catalyzed reactions, the formation of palladium hydride species can lead to the reductive cleavage of the C-I bond, replacing iodine with hydrogen to form benzamide.[1] This is often exacerbated by the presence of moisture or other protic sources.[1][2]

Q3: How can I minimize the formation of biaryl homocoupling products in Ullmann reactions?

A3: Biaryl homocoupling can be minimized by controlling the reaction temperature and catalyst loading. Using a ligand can help stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[2]

Q4: Are there any specific considerations for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A4: For a successful SNAr reaction, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group (iodide).[5][6][7] While the amide group is electron-withdrawing, its activating effect is moderate. Therefore, harsh reaction conditions or the use of a very strong nucleophile might be necessary. Side reactions can include the formation of benzyne intermediates if a very strong base is used.[6]

Troubleshooting Guides

Buchwald-Hartwig Amination

Issue: Significant formation of benzamide (hydrodehalogenation).

This side reaction occurs when the aryl halide is reduced.

Potential Cause Suggested Solution
Presence of protic impurities (e.g., water)Use anhydrous and degassed solvents and reagents. Ensure all glassware is thoroughly dried.[1]
Inappropriate base/solvent combinationAvoid strong bases with protic solvents. Consider using a non-protic solvent like toluene or dioxane.[1]
Slow reductive eliminationIncrease the reaction temperature to favor the desired C-N bond formation. The choice of ligand is also critical to accelerate reductive elimination.[1]
Formation of palladium hydride speciesEnsure an inert atmosphere to prevent side reactions with oxygen that can contribute to catalyst decomposition pathways.

Issue: Formation of biaryl side products (homocoupling).

This can occur at elevated temperatures or with high catalyst concentrations.[1]

Potential Cause Suggested Solution
High reaction temperatureReduce the reaction temperature and monitor the progress.
High catalyst loadingDecrease the amount of the palladium precatalyst used.[1]
Ullmann Coupling

Issue: Major byproduct is benzamide (dehalogenation).

Similar to hydrodehalogenation in palladium catalysis, dehalogenation in copper-catalyzed reactions is a common side reaction.

Potential Cause Suggested Solution
Presence of hydrogen donors (e.g., water, solvent)Use anhydrous reagents and solvents. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[2]
Slow desired coupling reactionThe longer the reaction time, the more opportunity for side reactions. Optimize the temperature and catalyst activity to speed up the main reaction.

Issue: Low yield of desired product and formation of multiple other products.

This can be due to catalyst deactivation or competing side reactions.

Potential Cause Suggested Solution
Inactive copper catalystUse freshly purchased or properly stored copper salts (e.g., CuI). If using copper powder, consider activating it before use.[2]
Reaction sensitive to oxygenEnsure the reaction is set up under an inert atmosphere.[2]
Homocoupling of this compoundLower the reaction temperature and consider introducing a ligand to improve selectivity for the cross-coupling product.[2]

Experimental Protocols & Signaling Pathways

Buchwald-Hartwig Amination: General Workflow

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dry & Degas Reagents: - this compound - Amine - Solvent (e.g., Toluene) setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand - Base (e.g., NaOtBu) prep_catalyst->setup heating Heat to Reaction Temperature (e.g., 80-110 °C) setup->heating monitoring Monitor Reaction (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Desired N-Arylbenzamide purify->product

General workflow for Buchwald-Hartwig amination.
Ullmann Coupling: Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues in Ullmann coupling reactions involving this compound.

G start Low or No Yield? check_catalyst Check Copper Catalyst Activity (Use fresh or activated Cu) start->check_catalyst Yes side_products Major Side Products? start->side_products No, but side products check_inert Ensure Inert Atmosphere (Degas solvent, use Ar/N2) check_catalyst->check_inert optimize_temp Optimize Temperature (Gradually increase) check_inert->optimize_temp dehalogenation Dehalogenation (Benzamide) side_products->dehalogenation Yes homocoupling Homocoupling (Biaryl) side_products->homocoupling Yes solve_dehalogenation Use Anhydrous Conditions (Dry reagents & solvent) dehalogenation->solve_dehalogenation solve_homocoupling Lower Temperature Add Ligand homocoupling->solve_homocoupling

Troubleshooting logic for Ullmann coupling.
Signaling Pathway: Common Side Product Formation

This diagram illustrates the pathways leading to the desired product versus common side products in a generic cross-coupling reaction with this compound.

G cluster_pathways Reaction Pathways reactant This compound desired_path Desired Cross-Coupling reactant->desired_path dehalogenation_path Dehalogenation/ Hydrodehalogenation reactant->dehalogenation_path homocoupling_path Homocoupling reactant->homocoupling_path catalyst Catalyst (Pd or Cu) catalyst->desired_path catalyst->dehalogenation_path catalyst->homocoupling_path product Desired Product desired_path->product side_product1 Benzamide dehalogenation_path->side_product1 side_product2 Biaryl Product homocoupling_path->side_product2

Pathways to desired product and side products.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Iodobenzamide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the coupling of 2-iodobenzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling strategies for this compound?

The most prevalent and effective methods for forming C-N bonds with this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2][3] Both approaches have seen significant advancements, with modern ligand development allowing for milder reaction conditions and broader substrate scope.[4] Cobalt-catalyzed reactions have also been explored for couplings with alkynes.[5]

Q2: What are the critical parameters to control in a this compound coupling reaction?

Successful coupling of this compound hinges on the careful control of several key parameters:

  • Catalyst System: The choice of the palladium or copper precursor and, critically, the supporting ligand is paramount.[6][7]

  • Base: The strength and solubility of the base are crucial for the catalytic cycle.[7]

  • Solvent: The solvent must be anhydrous, degassed, and capable of solubilizing the reactants and catalyst system.[6]

  • Temperature: Reaction temperature influences both the rate of reaction and the formation of side products.[6]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the catalyst.[6][8]

Troubleshooting Guide

Low or No Conversion of Starting Material

Q3: My reaction shows low or no conversion of this compound. What should I investigate?

Several factors can lead to low or no conversion. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active catalytic species, typically Pd(0) for Buchwald-Hartwig reactions, may not be forming efficiently. Using pre-catalysts can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[7][9] Ensure the catalyst and ligand are handled under an inert atmosphere to prevent oxidation.[6]

  • Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrate. Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or DavePhos are often effective in palladium-catalyzed couplings.[6][7] A screening of different ligands may be necessary.

  • Insufficiently Strong Base: A base that is too weak may not effectively facilitate the catalytic cycle.[7] Consider switching to a stronger base, but be mindful of the potential for incompatibility with sensitive functional groups on your substrates.[6]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed. A gradual increase in temperature is advisable.[6]

  • Poor Solvent Choice: Ensure your solvent is anhydrous and has been properly degassed. Common solvents for these couplings include toluene, dioxane, and DMF.[6]

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion catalyst Check Catalyst Activity - Use pre-catalyst - Ensure inert atmosphere start->catalyst Step 1 ligand Screen Ligands - Try bulky biarylphosphines (e.g., XPhos, RuPhos) catalyst->ligand If no improvement base Evaluate Base - Use stronger base (e.g., NaOtBu) - Check solubility ligand->base If still low temp_solvent Optimize Conditions - Increase temperature gradually - Ensure anhydrous/degassed solvent base->temp_solvent Final optimization end Improved Conversion temp_solvent->end

Caption: Troubleshooting logic for low reaction conversion.

Formation of Significant Side Products

Q4: My reaction is producing significant side products. How can I minimize them?

The formation of side products often points to non-optimal reaction conditions.

  • Hydrodehalogenation: The reduction of this compound to benzamide can occur. This may be minimized by optimizing the ligand and reaction temperature and ensuring a strictly inert atmosphere.[6]

  • Starting Material Decomposition: If your substrate contains sensitive functional groups, decomposition can occur, especially at high temperatures.[6] Using a milder base (e.g., K₂CO₃, Cs₂CO₃) and lowering the reaction temperature can mitigate this issue.[6]

  • Formation of Palladium Black: A black precipitate indicates the decomposition of the palladium catalyst.[8] This can be caused by excessive temperatures or the presence of oxygen. Lowering the temperature and ensuring a robust inert atmosphere are key.[8]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and optimization ranges for key reaction parameters in palladium-catalyzed and copper-catalyzed coupling reactions of this compound.

Table 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Type)

ParameterTypical Starting ConditionOptimization RangeCommon Choices & Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%)0.5 - 5 mol%Pre-catalysts are often more efficient.[7]
Ligand XPhos (2-4 mol%)1 - 10 mol%Bulky, electron-rich ligands are preferred.[6]
Base NaOtBu (1.5 equiv)1.2 - 3.0 equivK₃PO₄ or Cs₂CO₃ for base-sensitive substrates.[6][7]
Solvent Toluene (0.1 M)0.05 - 0.5 MDioxane and DMF are also common.[6]
Temperature 100 °C80 - 120 °CHigher temperatures may lead to catalyst decomposition.[8]

Table 2: Copper-Catalyzed C-N Coupling (Ullmann Type)

ParameterTypical Starting ConditionOptimization RangeCommon Choices & Notes
Copper Source CuI (5 mol%)1 - 10 mol%Copper(I) sources are generally used.[4]
Ligand (S)-N-methylpyrrolidine-2-carboxylate (10 mol%)5 - 20 mol%Chelating ligands are crucial for milder conditions.[4]
Base K₃PO₄ (2.0 equiv)1.5 - 3.0 equivThe choice of base can be critical for success.
Solvent DMSO (0.2 M)0.1 - 0.5 MAnhydrous DMSO is a common solvent.[4]
Temperature 110 °C100 - 130 °CUllmann reactions often require slightly higher temperatures.[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Coupling of N-substituted this compound

This protocol is a generalized procedure based on common practices for intramolecular Buchwald-Hartwig type reactions.

  • Reaction Setup: To a dry Schlenk flask, add the N-substituted this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup (Substrate, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reaction 4. Heat and Stir (80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Quench and Workup monitor->workup Upon completion extract 7. Extraction workup->extract purify 8. Purification (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for coupling reactions.

Signaling Pathways (Catalytic Cycles)

The underlying mechanisms of these coupling reactions are complex catalytic cycles. Understanding these cycles can aid in troubleshooting.

Simplified Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd_intermediate1 L₂(Amide)Pd(II)(I) pd0->pd_intermediate1 + this compound oxidative_addition Oxidative Addition pd_intermediate2 L₂Pd(II)-Amido pd_intermediate1->pd_intermediate2 + Base, - HB⁺X⁻ base_step Base pd_intermediate2->pd0 Reductive Elimination product Coupled Product pd_intermediate2->product reductive_elimination Reductive Elimination substrate This compound

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Stability and storage conditions for 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Iodobenzamide. It includes a troubleshooting guide for common experimental issues and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues encountered during the handling and use of this compound.

Question 1: What are the recommended long-term storage conditions for this compound?

Answer: For optimal stability, this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations can vary by supplier, with some suggesting refrigeration at 4°C while others indicate storage at room temperature is acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Question 2: I've noticed a discoloration of my this compound powder. Is it still usable?

Answer: Discoloration, such as turning yellow or brown, can be an indication of degradation. The primary cause is often exposure to light, which can lead to the formation of colored impurities. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the discolored reagent. If significant degradation is detected, the product should be discarded.

Question 3: My reaction yield is lower than expected when using this compound. What could be the cause?

Answer: Lower than expected yields can stem from several factors related to the stability and handling of this compound:

  • Degradation of the Reagent: As mentioned, exposure to light, heat, or moisture can degrade this compound. Ensure you are using a fresh, properly stored batch.

  • Incompatibility with Reaction Conditions: this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would consume the starting material and reduce the yield of the desired product.[1][2][3][4]

  • Presence of Impurities: Impurities in the this compound reagent can interfere with the reaction. Always use a high-purity grade of the compound.

Question 4: Are there any known incompatible materials with this compound?

Answer: Yes, this compound should be kept away from strong oxidizing agents. Reactions with these substances can be vigorous and may lead to decomposition of the compound.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions and potential degradation pathways.

ParameterRecommended ConditionPotential Degradation Pathway
Temperature 4°C or Room Temperature (as per supplier)Thermal degradation at elevated temperatures.[5][6][7]
Light Protect from light (store in an amber vial or dark place)Photodegradation, leading to deiodination and formation of colored byproducts.[8][9]
Humidity Store in a dry environment (desiccator recommended)Hydrolysis of the amide bond.[1][2][3][4]
Atmosphere Store in a tightly sealed containerOxidation, especially in the presence of strong oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M HCl and dilute to a suitable concentration with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Dilute to a suitable concentration with mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.
  • Dissolve the sample in a suitable solvent and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light for 24 hours.
  • Analyze the solution by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to assess the purity of this compound and to monitor its stability over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Troubleshooting Workflow for this compound Experiments

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment with this compound issue Encounter an Issue (e.g., low yield, discoloration) start->issue check_reagent Check Reagent Quality issue->check_reagent Reagent-related? check_conditions Review Reaction Conditions issue->check_conditions Process-related? purity_test Perform Purity Test (HPLC) check_reagent->purity_test storage_ok Verify Proper Storage (cool, dark, dry) check_reagent->storage_ok incompatible Incompatible Conditions (strong acid/base, oxidizers) check_conditions->incompatible Yes compatible Conditions are Compatible check_conditions->compatible No degraded Reagent Degraded purity_test->degraded Impure pure Reagent is Pure purity_test->pure Pure storage_ok->degraded Improper storage_ok->pure Proper replace_reagent Replace Reagent degraded->replace_reagent proceed Proceed with Experiment pure->proceed modify_conditions Modify Reaction Conditions incompatible->modify_conditions compatible->proceed replace_reagent->start modify_conditions->start

Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.

Potential Degradation Pathways of this compound

DegradationPathways Potential Degradation Pathways of this compound iodobenzamide This compound hydrolysis Hydrolysis (Acid/Base) iodobenzamide->hydrolysis photodegradation Photodegradation (Light) iodobenzamide->photodegradation thermal_degradation Thermal Degradation (Heat) iodobenzamide->thermal_degradation oxidation Oxidation iodobenzamide->oxidation iodobenzoic_acid 2-Iodobenzoic Acid + Ammonia hydrolysis->iodobenzoic_acid deiodinated Benzamide + Iodine species photodegradation->deiodinated decarboxylation Iodobenzene + CO2 + NH3 thermal_degradation->decarboxylation oxidized_products Oxidized Products oxidation->oxidized_products

Caption: A diagram illustrating the potential degradation pathways of this compound under different stress conditions.

References

Technical Support Center: N-Aryl Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-aryl benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in N-aryl benzamide synthesis?

A1: Low yields in N-aryl benzamide synthesis can stem from several factors, depending on the chosen synthetic route. Common culprits include:

  • Inactive Catalyst: The palladium or copper catalyst may be deactivated by impurities or exposure to air.[1][2]

  • Inappropriate Ligand/Base/Solvent Combination: The selection of ligand, base, and solvent is critical and interdependent. An unsuitable combination for your specific substrates can lead to poor reaction performance.[2][3][4]

  • Side Reactions: Undesired reactions such as hydrodehalogenation (reduction of the aryl halide) or homocoupling of the aryl halide can significantly reduce the yield of the desired product.[2][5]

  • Hydrolysis of Starting Materials: Acyl chlorides, for instance, can be sensitive to moisture and hydrolyze, rendering them unable to participate in the desired reaction.[6]

  • Poor Reactant Solubility: Insolubility of reactants or the base can hinder the reaction rate and lead to incomplete conversion.[1][3]

  • Decomposition: Starting materials or the final product may decompose at elevated reaction temperatures.[1]

Q2: How do I choose the right catalytic system for my N-aryl benzamide synthesis?

A2: The choice of catalytic system is crucial for success.

  • Palladium-catalyzed Buchwald-Hartwig amidation is known for its high yields and broad substrate scope, especially with less reactive aryl chlorides. A wide variety of commercially available ligands allows for fine-tuning the reaction.[7]

  • Copper-catalyzed Goldberg N-arylation (Ullmann condensation) offers a more economical alternative to palladium-based systems. Modern developments with effective ligands have enabled milder reaction conditions.[1][7]

  • Iron-mediated synthesis from nitroarenes provides a greener alternative using a cheap and safe reducing agent, often in water as a solvent.[8][9]

Q3: My product is an oil and will not crystallize. What can I do?

A3: Obtaining an oily product that is difficult to crystallize is a common purification challenge. Here are a few techniques to try:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[6]

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.[6]

  • Column Chromatography: If crystallization fails, purification via column chromatography on silica gel is a reliable method to isolate the pure product.[1][6]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be utilized for a more quantitative analysis of the reaction's conversion.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Inactive or Deactivated Catalyst Use a fresh, high-purity palladium source and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[2][4] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[4]
Inappropriate Ligand The choice of ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[4] If your initial choice is not working, screen a variety of ligands to find the optimal one for your specific substrates.
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[2][4] For sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[2][4]
Poor Solvent Choice Common solvents include toluene, dioxane, and THF.[4][10] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[4] If solubility is an issue, consider using a co-solvent.
Significant Hydrodehalogenation This side reaction is more common with primary amines.[2] To minimize it, try using a different ligand, lowering the reaction temperature, or using a less sterically hindered base.
Issue 2: Poor Performance in Ullmann Condensation
Potential Cause Troubleshooting Step
Inactive Copper Catalyst Use a fresh, high-purity copper catalyst (e.g., CuI).[1] Consider pre-activating the catalyst if necessary.
Ineffective Ligand Screen different ligands. L-proline and N,N-dimethylglycine are often effective choices.[1]
Insufficient Base Strength or Solubility Use a stronger base like Cs₂CO₃ or ensure the base is finely powdered for better reactivity.[1]
Presence of Water Use anhydrous solvents and reagents. Ensure starting materials are thoroughly dried before use.[1]
Difficulty in Product Purification If copper salts co-precipitate with your product, acidify the aqueous solution with dilute HCl before filtration to dissolve them. Wash the crude product thoroughly with a dilute acid solution followed by water.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of N-aryl benzamides from different synthetic methods.

Table 1: Optimization of Fe-Mediated N-Aryl Benzamide Synthesis from Nitrobenzene and Benzoyl Chloride [9]

EntryParameter ChangedYield (%)
1Optimized Conditions (Fe, H₂O, 60 °C)88
2Reductant: Zn<5
3Reductant: Al<5
4Reductant: Mg<5
5Temperature: 80 °C75
6Temperature: 40 °C62
7Solvent: THF25
8Solvent: Toluene21
9Solvent: CH₃CN15
10Fe amount: 3 equiv.76
11Benzoyl chloride: 1.5 equiv.81

Table 2: Effect of Substituents on Fe-Mediated N-Aryl Benzamide Synthesis [8]

Benzoyl Chloride SubstituentYield (%)
H88
4-Me92
4-OMe95
4-F85
4-Cl82
4-CF₃75

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amidation[7]
  • Reaction Setup: Under an argon atmosphere, add the aryl halide (1.0 mmol), the benzamide (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction flask.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Goldberg N-Arylation[7]
  • Reaction Setup: Under an argon atmosphere, add the amide (10 mmol), K₃PO₄ (10 mmol), a ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 1 mmol), and CuI (0.5 mmol) to a reaction vessel.

  • Solvent and Reagent Addition: Add DMSO (10 mL) followed by the aryl iodide (12 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 5 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the desired N-aryl amide.[7]

Protocol 3: Fe-Mediated Synthesis from a Nitroarene[8]
  • Reaction Setup: In a reaction tube, combine the nitroarene (0.2 mmol), FeCl₃ (0.02 mmol, 10 mol%), and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 3.0 equiv.) in 1,2-dichloroethane (DCE) (1.0 mL).

  • Reaction: Seal the tube and stir the mixture under irradiation from a blue LED lamp at 30 °C for 24 hours.

  • Work-up and Purification: After the reaction, concentrate the filtrate and purify the residue by chromatography to yield the N-aryl amide.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Weigh Reactants (Aryl Halide, Benzamide, Catalyst, Ligand, Base) setup Assemble Reaction (Add Reagents & Solvent) reactants->setup glassware Dry Glassware Under Vacuum glassware->setup inert Establish Inert Atmosphere (Ar/N2) inert->setup heat Heat & Stir setup->heat monitor Monitor Progress (TLC/HPLC) heat->monitor monitor->heat Continue quench Cool & Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate In Vacuo dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify

References

Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Separation of 2-Iodobenzamide Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the separation of regioisomers formed during the derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of this compound derivatization?

A1: Regioisomers are structural isomers that have the same functional groups but differ in their positions on a molecule's framework. In the derivatization of this compound, reactions such as electrophilic aromatic substitution can lead to the formation of products where the substituent is added to different positions on the benzene ring, resulting in, for example, 2-iodo-X-benzamide, 3-iodo-X-benzamide, and 4-iodo-X-benzamide, where X is the added functional group.

Q2: Why is the separation of these regioisomers important?

A2: The biological activity, toxicity, and pharmacokinetic properties of a drug candidate can be significantly influenced by the position of its functional groups. Therefore, for drug development and regulatory purposes, it is crucial to isolate and characterize each regioisomer to understand its specific contribution to the overall profile of the substance.

Q3: What are the main challenges in separating regioisomers of this compound derivatives?

A3: The primary challenge lies in the similar physicochemical properties of regioisomers, such as polarity, solubility, and pKa. These similarities often result in co-elution or poor resolution in chromatographic separations.

Q4: What initial steps should I take when developing an HPLC method to separate these regioisomers?

A4: A systematic approach to method development is crucial. Start by understanding the properties of your analytes. A good starting point is to screen different stationary phases (e.g., C18 and a phenyl-based column) and organic modifiers (e.g., acetonitrile and methanol) to identify the most promising conditions for selectivity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC separation of this compound regioisomers.

Problem 1: Poor or No Resolution Between Regioisomer Peaks

Q: My chromatogram shows a single broad peak or overlapping peaks for my regioisomers. How can I improve the separation?

A: Poor resolution is the most common issue when separating positional isomers. Here is a step-by-step guide to troubleshoot this problem:

  • Optimize the Stationary Phase:

    • Are you using a standard C18 column? While C18 columns are a good starting point, they may not provide sufficient selectivity for aromatic positional isomers.

    • Consider a Phenyl-based column: Phenyl-hexyl or biphenyl columns are often more effective for separating aromatic isomers due to their ability to engage in π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond hydrophobicity.[1][2]

  • Adjust the Mobile Phase Composition:

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can enhance π-π interactions on phenyl-based columns, which can lead to increased retention and changes in selectivity.

    • Mobile Phase pH: For ionizable benzamide derivatives, the pH of the mobile phase is critical. Adjusting the pH to be at least 2 units away from the pKa of the analytes will ensure they are in a single ionic form (either fully protonated or deprotonated), leading to sharper peaks and more reproducible retention times.

  • Fine-tune the Gradient:

    • If you are running a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time). This can often improve the resolution of closely eluting peaks.

Problem 2: Peak Tailing

Q: My peaks are asymmetrical with a noticeable "tail." What is causing this and how can I fix it?

A: Peak tailing can compromise peak integration and resolution. The common causes and solutions are:

  • Secondary Interactions with the Stationary Phase:

    • Issue: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

    • Solution:

      • Lower the mobile phase pH: An acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with basic analytes.

      • Use an end-capped column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups.

      • Add a competing base: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase to compete for the active silanol sites.

  • Column Overload:

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

Problem 3: Co-elution of an Impurity with a Regioisomer

Q: I have a peak that appears symmetrical, but I suspect it contains a co-eluting impurity. How can I confirm and resolve this?

A: Co-elution can be challenging to detect. Here’s how to approach this issue:

  • Peak Purity Analysis:

    • Diode Array Detector (DAD): If your HPLC system has a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one component.

    • Mass Spectrometry (MS): If you have an LC-MS system, you can examine the mass spectra across the chromatographic peak. A change in the mass spectrum from the leading to the trailing edge of the peak is a strong indication of co-elution.

  • Method Adjustment to Resolve Co-elution:

    • Change Selectivity: The most effective way to resolve co-eluting peaks is to change the selectivity of the separation. This can be achieved by:

      • Switching the organic modifier (acetonitrile vs. methanol).

      • Changing the stationary phase (e.g., from C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column).

      • Adjusting the mobile phase pH.

Data Presentation

Due to the limited availability of specific published chromatograms for the separation of 2-, 3-, and 4-iodobenzamide, the following table presents representative data for the separation of nitrobenzamide isomers on a Phenyl-Hexyl column. This data illustrates the typical retention behavior and separation achievable for positional isomers of a substituted benzamide.

Table 1: Representative HPLC Separation of Positional Isomers of Nitrobenzamide

IsomerRetention Time (min)
ortho-Nitrobenzamide8.5
meta-Nitrobenzamide9.2
para-Nitrobenzamide9.8

Conditions: Representative data based on typical separations of aromatic isomers on a phenyl-hexyl column with a water/acetonitrile gradient.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of this compound (Illustrative Example: N-Alkylation)

This protocol describes a general method for the N-alkylation of this compound, a reaction that could potentially lead to side products if the starting material contains other positional isomers.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to separate the desired product from any unreacted starting material and potential regioisomeric impurities.

Protocol 2: Representative HPLC Method for Separation of Aromatic Positional Isomers

This protocol provides a starting point for developing a separation method for regioisomers of iodinated benzamides, based on best practices for separating aromatic positional isomers.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 60% B

    • 15-17 min: 60% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the crude derivatized this compound mixture in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a final concentration of approximately 50 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

HPLC_Method_Development_Workflow Workflow for HPLC Method Development for Regioisomer Separation cluster_start 1. Initial Assessment cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_verification 4. Verification start Analyte & Impurity Information screen_cols Screen Columns (e.g., C18, Phenyl-Hexyl) start->screen_cols screen_solvs Screen Organic Solvents (Acetonitrile vs. Methanol) screen_cols->screen_solvs opt_gradient Optimize Gradient Profile (Slope and Time) screen_solvs->opt_gradient opt_ph Optimize Mobile Phase pH (for ionizable compounds) opt_gradient->opt_ph opt_temp Optimize Temperature opt_ph->opt_temp check_res Check Resolution (Rs > 1.5) opt_temp->check_res check_res->opt_gradient No, Re-optimize robustness Robustness Testing check_res->robustness Yes final_method Final Validated Method robustness->final_method HPLC_Troubleshooting_Tree Troubleshooting Decision Tree for Regioisomer Separation cluster_resolution Problem: Poor Resolution cluster_tailing Problem: Peak Tailing cluster_broadening Problem: Broad Peaks start Poor Separation res_check Are peaks co-eluting or poorly resolved? start->res_check tailing_check Are peaks tailing? start->tailing_check broad_check Are all peaks broad? start->broad_check change_selectivity Change Selectivity: 1. Switch Organic Solvent 2. Change Column (e.g., to Phenyl-Hexyl) 3. Adjust pH res_check->change_selectivity Yes shallow_gradient Make Gradient Shallower change_selectivity->shallow_gradient adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing_check->adjust_ph Yes check_overload Reduce Sample Concentration/ Injection Volume adjust_ph->check_overload check_connections Check for Dead Volume (fittings, tubing) broad_check->check_connections Yes check_column Column Issue? (void, contamination) check_connections->check_column

References

Technical Support Center: Troubleshooting Reactions with 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and potential side reactions. Ensure your boronic acid is not degraded, as they can undergo protodeboronation. The choice of base, solvent, and catalyst/ligand system is also critical. Stronger bases are often more effective, but must be compatible with other functional groups on your substrates. Inadequate degassing can lead to catalyst oxidation and homocoupling of the boronic acid.

Q2: I am observing incomplete conversion in my Buchwald-Hartwig amination of this compound. What troubleshooting steps should I take?

A2: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. The amide group in this compound or the amine coupling partner can potentially coordinate to the palladium catalyst, inhibiting its activity. Ensure you are using a suitable ligand, as bulky, electron-rich phosphine ligands are often necessary. The choice of base is also crucial; strong bases like sodium tert-butoxide are common, but weaker bases may be required for sensitive substrates. Additionally, verify the purity of your amine and ensure the reaction is conducted under a strictly inert atmosphere.

Q3: My Sonogashira coupling with this compound is not proceeding to completion. What should I investigate?

A3: For Sonogashira couplings, incomplete reactions are often linked to issues with the catalyst system (both palladium and copper), the base, or the solvent. The reaction is typically sensitive to oxygen, so rigorous degassing is essential. The choice of amine base is important not only for the reaction mechanism but also as a solvent in some cases. Ensure your copper(I) co-catalyst is active. Side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), can also consume starting material and reduce the yield of the desired product.

Q4: Can the amide group in this compound interfere with the palladium catalyst?

A4: Yes, the amide functional group, like other nitrogen-containing groups, has the potential to coordinate with the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation by forming stable complexes that are reluctant to participate in the catalytic cycle. The use of appropriate ligands, often bulky and electron-rich, can help mitigate this by sterically hindering the coordination of the amide group to the palladium.

Troubleshooting Guides

Below are detailed troubleshooting guides for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Troubleshooting Low Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monodentate ligands).
Poor Reagent Quality - Check the purity of the boronic acid or ester by NMR. - Use freshly purchased or purified this compound. - Ensure the base is anhydrous and of high purity.
Suboptimal Reaction Conditions - Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Stronger bases are often more effective. - Solvent: Ensure the solvent is dry and degassed. Common solvents include dioxane, THF, and toluene, often with a small amount of water. - Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.
Presence of Oxygen - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction.
Side Reactions - Homocoupling: Minimize by ensuring rigorous degassing and using a Pd(0) source directly. - Protodeboronation: Use anhydrous conditions if possible, or consider using a more stable boronic ester.

Disclaimer: The following quantitative data is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Optimal conditions for this compound may vary.

Parameter Condition A Condition B Condition C Typical Yield Range
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (2 mol%)60-95%
Ligand -SPhos (4 mol%)-
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (5:1)
Temperature 80 °C100 °C90 °C
Buchwald-Hartwig Amination: Overcoming Incomplete Conversion
Potential Cause Troubleshooting Steps
Catalyst Poisoning/Deactivation - The amide group of this compound or the amine substrate may coordinate to the palladium center.[1] - Use a bulkier, more electron-rich ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) to promote the desired catalytic cycle.[2] - Ensure all reagents and solvents are free of impurities that could act as catalyst poisons.
Incorrect Base - Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[2][3] - For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be necessary.[4]
Suboptimal Solvent - Toluene and dioxane are common solvents.[2][3] - Ensure the solvent is anhydrous and degassed.
Low Reactivity of Aryl Halide - While aryl iodides are generally reactive, steric hindrance from the ortho-amide group might slow down the oxidative addition step. Increasing the temperature or using a more active catalyst system may be necessary.

Disclaimer: The following quantitative data is illustrative and based on typical conditions for Buchwald-Hartwig aminations. Optimal conditions for this compound may vary.

Parameter Condition A Condition B Condition C Typical Yield Range
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos (1 mol%)50-90%
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)-
Base NaOtBu (1.2 equiv)LHMDS (1.5 equiv)K₃PO₄ (2 equiv)
Solvent TolueneTHFDioxane
Temperature 100 °C80 °C110 °C
Sonogashira Coupling: Addressing Incomplete Reactions
Potential Cause Troubleshooting Steps
Catalyst System Inactivity - Use fresh Pd and Cu(I) catalysts. - Ensure the Cu(I) source is of high quality, as its oxidation to Cu(II) can promote alkyne homocoupling.
Inadequate Degassing - The Sonogashira reaction is highly sensitive to oxygen. Use rigorous degassing techniques (freeze-pump-thaw is recommended).
Base Selection - An amine base such as triethylamine or diisopropylethylamine is typically used. The choice and amount can be critical.
Solvent Issues - Common solvents include THF, DMF, and acetonitrile. Ensure they are anhydrous.
Alkyne Homocoupling (Glaser Coupling) - Minimize by ensuring a strictly oxygen-free environment. - Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.

Disclaimer: The following quantitative data is illustrative and based on typical conditions for Sonogashira couplings. Optimal conditions for this compound may vary.

Parameter Condition A Condition B Condition C Typical Yield Range
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)65-98%
Cu Co-catalyst CuI (4 mol%)CuI (5 mol%)CuI (4 mol%)
Ligand PPh₃ (4 mol%)-AsPh₃ (4 mol%)
Base Et₃Ni-Pr₂NEtPiperidine
Solvent THFDMFAcetonitrile
Temperature Room Temp to 50 °C60 °C80 °C

Experimental Protocols

The following are general, illustrative protocols for cross-coupling reactions. Note: These are starting points and may require optimization for your specific substrates and setup.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and the base (e.g., NaOtBu, 1.2 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Heat the mixture with stirring to the desired temperature (e.g., 100 °C) and monitor the reaction's progress.

  • Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Incomplete Reaction with This compound reagent_check 1. Check Reagent Quality - Purity of this compound - Activity of Coupling Partner - Anhydrous & Pure Base/Solvent start->reagent_check condition_check 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Correct Temperature - Appropriate Solvent & Base reagent_check->condition_check Reagents OK optimization Systematic Optimization - Vary Base, Solvent, Temp. - Screen Ligands reagent_check->optimization Impure Reagents catalyst_check 3. Evaluate Catalyst System - Catalyst/Ligand Choice - Catalyst Loading - Potential for Poisoning condition_check->catalyst_check Conditions OK condition_check->optimization Suboptimal Conditions side_reactions 4. Analyze for Side Reactions - Homocoupling - Protodeboronation (Suzuki) - Decomposition catalyst_check->side_reactions Catalyst System OK catalyst_check->optimization Inactive/Poisoned Catalyst side_reactions->optimization Side Reactions Minimal side_reactions->optimization Significant Side Products

Caption: A general workflow for troubleshooting incomplete cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + this compound pd2_complex Ar-Pd(II)(I)L₂ (Ar = 2-carbamoylphenyl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OR)₂ / Base pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + this compound pd2_complex Ar-Pd(II)(I)L₂ (Ar = 2-carbamoylphenyl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR'R'' / Base pd2_amido_complex Ar-Pd(II)(NR'R'')L₂ amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purifying 2-Iodobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Iodobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your purification experiments.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face while purifying this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Excess solvent: Too much solvent was used, keeping the compound dissolved even at low temperatures.[1] - Premature crystallization: The compound crystallized during hot filtration. - Incomplete cooling: The solution was not cooled sufficiently to induce crystallization.- Reduce solvent volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[1] - Preheat filtration apparatus: Ensure the funnel and filter paper are pre-warmed with hot solvent to prevent cooling and premature crystal formation. - Utilize an ice bath: After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.
Oiling Out Instead of Crystallizing - High impurity concentration: The presence of significant impurities can lower the melting point of the mixture. - Rapid cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. - Inappropriate solvent: The chosen solvent may not be ideal for this specific compound.- Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help. - Add a co-solvent: Introduce a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution to induce crystallization. - Re-dissolve and try again: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Colored Impurities in Crystals - Colored impurities present in the crude material. - Use activated charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Crystals Form Too Quickly - Supersaturated solution: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.- Add more solvent: Add a small amount of hot solvent to the solution to slightly reduce the saturation level.
No Crystals Form Upon Cooling - Insufficient saturation: The solution is not saturated enough for crystals to form. - Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.- Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[1] - Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[1] - Reduce solvent volume: As mentioned above, boil off some solvent to increase the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How do I select the best solvent system experimentally?

A2: A simple procedure for solvent screening involves testing the solubility of a small amount of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

Q3: My purified this compound has a low melting point. What does this indicate?

A3: A low or broad melting point range for your recrystallized product typically indicates the presence of impurities. The melting point of pure this compound is 184 °C.[1] If your product's melting point is significantly lower or melts over a wide range, a second recrystallization may be necessary.

Q4: Can I reuse the mother liquor to get more product?

A4: Yes, the mother liquor (the solution remaining after filtering the crystals) will contain some dissolved this compound. You can concentrate the mother liquor by boiling off some of the solvent and then cooling it to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Example using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel and filter paper with hot ethanol. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified this compound.

Protocol 2: Determining the Solubility of this compound

To develop a more optimized recrystallization protocol, determining the solubility of this compound in various solvents is recommended.

  • Preparation: Add a known excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., ethanol, acetone, ethyl acetate).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature, 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid).

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Repeat at Different Temperatures: Repeat steps 2-4 at various temperatures (e.g., 0 °C, 50 °C, and the boiling point of the solvent) to generate a solubility curve.

Quantitative Data

The following table provides a template for summarizing the solubility data for this compound once determined. Data for the related compound, benzamide, is included for illustrative purposes.

Solvent Temperature (°C) Solubility of Benzamide ( g/100 mL) Solubility of this compound ( g/100 mL)
Water25~0.3~0.3[2]
Ethanol25SolubleData to be determined
78 (Boiling)Highly SolubleData to be determined
Acetone25SolubleData to be determined
56 (Boiling)Highly SolubleData to be determined
Ethyl Acetate25Sparingly SolubleData to be determined
77 (Boiling)SolubleData to be determined

Note: The solubility of this compound is expected to be influenced by the iodine substituent and may differ from that of benzamide.

Visualizations

The following diagrams illustrate the general workflow for recrystallization and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve charcoal Add activated charcoal (if necessary) dissolve->charcoal  colored solution? hot_filtration Hot filtration dissolve->hot_filtration  colorless solution charcoal->hot_filtration cool Cool to induce crystallization hot_filtration->cool isolate Isolate crystals (vacuum filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry crystals wash->dry end End: Pure this compound dry->end Troubleshooting_Tree start Recrystallization Issue? no_crystals No crystals form start->no_crystals Yes oiling_out Oiling out start->oiling_out Yes low_yield Low yield start->low_yield Yes induce_crystallization Induce crystallization (scratch, seed crystal) no_crystals->induce_crystallization Supersaturated? reduce_solvent Reduce solvent volume no_crystals->reduce_solvent Not saturated? slow_cooling Slow down cooling oiling_out->slow_cooling change_solvent Consider different solvent oiling_out->change_solvent low_yield->reduce_solvent check_solvent_amount Check for excess solvent low_yield->check_solvent_amount

References

Catalyst Selection for Efficient 2-Iodobenzamide Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 2-Iodobenzamide reactions. The following information is designed to address common challenges and provide actionable solutions for efficient catalyst selection and reaction execution.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound coupling reactions, providing potential causes and suggested solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My this compound coupling reaction is resulting in a low or no yield. What are the potential causes and how can I improve it?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inefficient Catalyst System: The chosen catalyst and ligand may not be suitable for your specific substrates, particularly if they are sterically hindered.

      • Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as SPhos, XPhos, BrettPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] Alternatively, consider a copper-catalyzed system, such as CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine).

    • Incorrect Base: The base may be too weak to deprotonate the amine or may have poor solubility in the reaction solvent.

      • Solution: Experiment with different bases. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are often effective in palladium-catalyzed reactions.[1] For more sensitive substrates, or in copper-catalyzed systems, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[1][2]

    • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature, for instance, in increments from 80°C to 120°C, while monitoring for potential substrate or product decomposition.[1][3]

    • Catalyst Poisoning or Deactivation: Impurities in the reagents or solvents, or exposure to oxygen, can deactivate the catalyst.[1][2]

      • Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent prior to use is critical.[3] Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is essential to prevent oxidation of the catalyst.[1] The use of well-defined palladium pre-catalysts can also lead to more reproducible results.[1]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products can significantly reduce the yield of the desired product. Identifying the major side product is key to addressing the issue.

    • Hydrodehalogenation: This is the reduction of the this compound to benzamide.

      • Potential Cause: This can be promoted by certain ligands or occur at elevated temperatures.[3][4]

      • Solution: Screen different ligands, as some may favor the desired cross-coupling over hydrodehalogenation.[2] Lowering the reaction temperature may also reduce the rate of this side reaction. Ensure the reaction is performed under strictly anhydrous conditions.[2]

    • Homocoupling of Aryl Iodide: This results in the formation of a biaryl byproduct.

      • Potential Cause: The presence of oxygen can facilitate this side reaction.[5]

      • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.[5]

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts but stalls before all the starting material is consumed. What could be the reason and what should I do?

  • Answer: A stalled reaction often points towards catalyst deactivation or inhibition.

    • Catalyst Deactivation: The active catalyst species may not be stable under the reaction conditions for the required duration.[2]

      • Solution: Consider using a more robust ligand that can better stabilize the metal center.[2] Increasing the catalyst loading or adding a second portion of the catalyst midway through the reaction can also be effective.[2]

    • Product Inhibition: The product itself may coordinate to the metal center, inhibiting the catalytic cycle.[2]

      • Solution: This can be a challenging issue to resolve. Sometimes, adjusting the reaction concentration or temperature can alter the binding equilibrium and allow the reaction to proceed.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is generally better for this compound reactions: Palladium or Copper?

Both palladium and copper-based systems are effective for C-N cross-coupling reactions with this compound.[2] The optimal choice depends on several factors:

  • Palladium catalysts , particularly with bulky biarylphosphine ligands, are often more active and versatile, especially for sterically hindered substrates.[1] They may, however, be more expensive.

  • Copper catalysts (Ullmann reaction) are a more economical alternative and can be very effective.[2] They may sometimes require higher reaction temperatures.

It is recommended to screen both types of catalyst systems to find the most efficient one for your specific substrates.[1]

Q2: What is the importance of the ligand in these reactions?

The ligand plays a critical role in stabilizing the metal catalyst, influencing its reactivity, and preventing deactivation.[2]

  • In palladium catalysis , bulky, electron-rich phosphine ligands promote the key steps of the catalytic cycle and stabilize the active Pd(0) species.[2]

  • In copper catalysis , chelating ligands like diamines can prevent the precipitation of copper salts and enhance the reaction rate.[6]

Q3: What are the ideal solvents and bases for these reactions?

  • Solvents: Aprotic solvents are commonly used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are good starting points for solvent screening.[1] It is crucial that the solvent is anhydrous and degassed.[3]

  • Bases: The choice of base is critical and depends on the catalyst system and the substrate's sensitivity. For palladium-catalyzed reactions with robust substrates, strong bases like NaOtBu are often used.[1] For more sensitive substrates or copper-catalyzed reactions, milder bases such as Cs₂CO₃ or K₃PO₄ are preferred.[1][2]

Q4: How can I ensure my reaction conditions are truly inert?

Maintaining an inert atmosphere is vital for the success of these coupling reactions.

  • Use standard Schlenk line techniques or a glovebox for setting up the reaction.[3]

  • Subject the reaction vessel containing the solid reagents to at least three cycles of evacuating under high vacuum and backfilling with an inert gas (argon or nitrogen).[2]

  • Use solvents that have been purged with an inert gas or subjected to a freeze-pump-thaw degassing method.

Data Presentation: Catalyst System Comparison

The following tables summarize typical reaction parameters for palladium and copper-catalyzed amination of this compound. These should be considered as starting points for optimization.

Table 1: Typical Conditions for Palladium-Catalyzed Reactions

ParameterRecommended Range/ValueNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand SPhos, XPhos, RuPhos, BrettPhos1.2-2.4 equivalents relative to Pd
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄1.5-2.5 equivalents
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassed
Temperature 80 - 120 °CSubstrate dependent
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS

Table 2: Typical Conditions for Copper-Catalyzed Reactions

ParameterRecommended Range/ValueNotes
Copper Source CuI5-10 mol%
Ligand N,N'-dimethylethylenediamine, Phenanthroline10-20 mol%
Base K₃PO₄, Cs₂CO₃2.0 equivalents
Solvent DMF, Dioxane, TolueneAnhydrous and degassed
Temperature 100 - 130 °CGenerally higher than Pd-catalyzed reactions
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and perform three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation

  • Reaction Setup: To a dry Schlenk tube, add CuI (5 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite.

  • Purification: Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[2]

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Amine, Catalyst, Ligand, Base setup Assemble Glassware (Oven-dried Schlenk tube) inert Establish Inert Atmosphere (3x Vacuum/Argon cycles) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench and Dilute cool->quench filter Filter through Celite quench->filter extract Aqueous Wash/ Extraction filter->extract purify Dry, Concentrate & Column Chromatography extract->purify product product purify->product Pure Product Troubleshooting_Workflow Troubleshooting Guide for Low-Yielding Reactions start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? check_catalyst->check_conditions Yes action_catalyst Screen Catalysts (Pd/Cu) & Ligands (Phosphine/Diamine) check_catalyst->action_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes action_conditions Optimize Temperature, Base, and Solvent check_conditions->action_conditions No success Reaction Optimized check_reagents->success Yes action_reagents Purify Starting Materials Use Anhydrous/Degassed Solvents Ensure Inert Atmosphere check_reagents->action_reagents No action_catalyst->check_conditions Re-evaluate action_conditions->check_reagents Re-evaluate action_reagents->success Re-evaluate

References

Validation & Comparative

A Comparative Analysis of the 1H and 13C NMR Spectra of 2-Iodobenzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectral data of 2-iodobenzamide provides valuable insights into its molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of this compound alongside the non-iodinated parent compound, benzamide, and its structural isomer, 4-iodobenzamide. This comparison highlights the influence of the iodine substituent on the chemical shifts of the aromatic protons and carbons, providing a practical guide for researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, benzamide, and 4-iodobenzamide. The data has been compiled from various spectral databases and publications.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H37.90dd7.8, 1.0
H47.48td7.6, 1.1
H57.19td7.7, 1.8
H67.52dd7.9, 1.7
-CONH₂ (amide)7.65 (br s), 7.98 (br s)br s-
Benzamide H2/H67.93m-
H3/H57.47m-
H47.53m-
-CONH₂ (amide)8.05 (br s), 7.46 (br s)br s-
4-Iodobenzamide H2/H67.64d8.5
H3/H57.85d8.5
-CONH₂ (amide)7.99 (br s), 7.43 (br s)br s-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1143.1
C293.9
C3139.7
C4131.6
C5128.3
C6128.1
C=O (amide)168.8
Benzamide C1134.5
C2/C6127.7
C3/C5128.4
C4131.4
C=O (amide)168.2
4-Iodobenzamide C1133.4
C2/C6129.8
C3/C5137.2
C498.4
C=O (amide)167.1

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of organic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1][3]

  • Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring the sample height is around 4-5 cm.[1]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • For the ¹³C NMR spectrum, typical parameters on a 100 MHz spectrometer include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H and 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H NMR) calibrate->integrate assign Signal Assignment integrate->assign

Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.

References

Comparative Infrared Spectroscopy Analysis of 2-Iodobenzamide and Other Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 14, 2025 – A comprehensive comparative analysis of the infrared (IR) spectrum of 2-Iodobenzamide against other benzamide derivatives is presented here for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed examination of the vibrational frequencies of this compound, juxtaposed with Benzamide, 2-Chlorobenzamide, and 2-Bromobenzamide, supported by experimental data and standardized protocols.

Executive Summary

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. In the context of pharmaceutical development, understanding the subtle spectral shifts resulting from different substitutions on a core molecule like benzamide is crucial. This guide focuses on the ortho-halogenated benzamides, with a particular emphasis on this compound. By comparing its IR spectrum to that of the parent benzamide and its chloro- and bromo-analogs, we can discern the electronic and steric effects of the halogen substituent on the vibrational modes of the amide and the aromatic ring.

Data Presentation: A Comparative Table of Vibrational Frequencies

The following table summarizes the key experimental infrared absorption frequencies (in cm⁻¹) for this compound and its selected alternatives. These frequencies correspond to the characteristic vibrational modes of the primary functional groups present in the molecules.

Vibrational ModeThis compound (cm⁻¹)[1]Benzamide (cm⁻¹)2-Chlorobenzamide (cm⁻¹)2-Bromobenzamide (cm⁻¹)
N-H Stretching3362, 3177~3400-3200~3400-3200~3400-3200
C=O Stretching1644~1680-1650~1680-1650~1680-1650
C=C Aromatic Stretching1581–1470~1600, ~1450~1600, ~1450~1600, ~1450
Ortho-substituted Ring Bending734N/A~750~750

Note: The vibrational frequencies for Benzamide, 2-Chlorobenzamide, and 2-Bromobenzamide are typical literature values and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

The acquisition of high-quality infrared spectra for solid organic compounds is critical for accurate analysis. Two common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves the preparation of a solid dispersion of the sample in an IR-transparent matrix, typically KBr.

Procedure:

  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample. The concentration of the sample in KBr should be between 0.1% and 1.0%.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press. A vacuum is often applied to the die to remove entrapped air and moisture, resulting in a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected beforehand for background subtraction.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a more modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders and films directly.

Procedure:

  • Background Collection: Ensure the ATR crystal (e.g., diamond, zinc selenide, or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectral Acquisition: Collect the FT-IR spectrum of the sample. The evanescent wave from the internally reflected IR beam penetrates a few micrometers into the sample, generating the absorption spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement to avoid cross-contamination.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of this compound and its alternatives using IR spectroscopy.

G Comparative IR Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis Sample_2I This compound FTIR FT-IR Spectrometer (KBr Pellet or ATR) Sample_2I->FTIR Sample_B Benzamide Sample_B->FTIR Sample_2Cl 2-Chlorobenzamide Sample_2Cl->FTIR Sample_2Br 2-Bromobenzamide Sample_2Br->FTIR Spectrum_2I IR Spectrum of This compound FTIR->Spectrum_2I Spectrum_B IR Spectrum of Benzamide FTIR->Spectrum_B Spectrum_2Cl IR Spectrum of 2-Chlorobenzamide FTIR->Spectrum_2Cl Spectrum_2Br IR Spectrum of 2-Bromobenzamide FTIR->Spectrum_2Br DataTable Comparative Data Table Spectrum_2I->DataTable Spectrum_B->DataTable Spectrum_2Cl->DataTable Spectrum_2Br->DataTable Interpretation Interpretation of Spectral Shifts DataTable->Interpretation

References

A Comparative Guide to the Crystal Structure of 2-Iodobenzamide and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of 2-Iodobenzamide, alongside its ortho- and para-halogenated benzamide analogs. By presenting key crystallographic data, experimental protocols, and relevant biological pathway interactions, this document serves as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the rational design of novel therapeutic agents and functional materials.

Crystal Structure Comparison of Halogenated Benzamides

The arrangement of molecules in a crystalline solid dictates its physicochemical properties, including solubility, stability, and bioavailability. In the context of drug development, understanding the crystal structure is paramount for formulation and delivery. The following table summarizes the key crystallographic parameters for this compound and several of its halogenated analogs, providing a basis for structural comparison.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
This compound C₇H₆INOMonoclinicP2₁/n5.053111.447813.29459093.245904[1]
2-Chlorobenzamide C₇H₆ClNOMonoclinicP2₁/c12.9014.98220.9879091.50908[2]
2-Bromobenzamide C₇H₆BrNOMonoclinicP2₁/n5.026310.968313.31139093.465904[3]
3-Iodobenzamide C₇H₆INOMonoclinicP2₁/c15.0115.76810.02390108.84904[4]
4-Iodobenzamide C₇H₆INOMonoclinicP2₁/c14.65412.5695.0149098.71904[5]

Z = Number of molecules per unit cell

The data reveals that while all the compared benzamides crystallize in the monoclinic system, their space groups and unit cell dimensions vary, reflecting the influence of the halogen substituent and its position on the crystal packing. These differences in the solid-state architecture can have significant implications for the material's bulk properties.

Experimental Protocol for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement. Below is a detailed methodology for a typical crystal structure analysis.

1. Synthesis of this compound:

The synthesis of this compound can be achieved from 2-iodobenzoic acid.[1]

2. Crystallization:

Single crystals suitable for X-ray diffraction are grown using slow evaporation techniques. For this compound, this can be achieved by dissolving the synthesized compound in a mixture of dichloromethane and hexane (1:1 v/v) and allowing the solvent to evaporate slowly at a low temperature.[1]

3. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a goniometer of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations. Diffraction data, consisting of the intensities and positions of the diffracted X-ray beams, are collected as the crystal is rotated.

4. Data Processing and Structure Solution:

The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Start 2-Iodobenzoic Acid Synthesis Amidation Start->Synthesis Purification Recrystallization Synthesis->Purification Product This compound Powder Purification->Product Dissolution Dissolve in Dichloromethane/Hexane Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mounting Mount Crystal Crystal->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Experimental workflow for crystal structure determination.

Biological Relevance and Signaling Pathways

Benzamide derivatives are known to interact with various biological targets, exhibiting a wide range of pharmacological activities. While the specific biological targets of this compound are not extensively characterized, the broader class of substituted benzamides has been shown to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as enzymes like acetylcholinesterase.

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, a common target for benzamide-based drugs. The interaction of a ligand (such as a benzamide derivative) with the receptor can trigger a cascade of intracellular events, ultimately leading to a physiological response.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Benzamide Derivative (Ligand) GPCR G-Protein Coupled Receptor (e.g., D2 Receptor) Ligand->GPCR binds G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase Second_Messenger->Kinase activates Response Cellular Response Kinase->Response leads to

Generalized GPCR signaling pathway for benzamide derivatives.

This guide provides a foundational understanding of the crystal structure of this compound in comparison to its analogs, details the experimental procedures for its characterization, and places it within a biologically relevant context. This information is intended to support further research and development in the fields of medicinal chemistry and materials science.

References

Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-iodobenzamide and 2-bromobenzamide, two key building blocks in the synthesis of pharmaceuticals and functional materials. The comparison is based on fundamental principles of organic chemistry and supported by experimental data from analogous systems.

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a paramount factor. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond; the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, this compound is anticipated to be significantly more reactive than 2-bromobenzamide in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields.

Performance Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The oxidative addition of the aryl halide to a Pd(0) complex is the initial and often rate-limiting step. Due to the lower C-I bond strength, this compound is expected to undergo this step more readily than its bromo counterpart.

Table 1: Expected Performance Comparison in Suzuki-Miyaura Coupling

ParameterThis compound2-BromobenzamideRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-120 °C)The higher reactivity of the C-I bond allows for coupling at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials.
Expected Yield Generally HigherGenerally LowerFaster and more efficient conversion often results in higher product yields.

This data is based on established principles and data from analogous compounds, as direct comparative data for this compound and 2-bromobenzamide was not found in a single, comprehensive study.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step. Therefore, this compound is expected to be the more reactive substrate.

Table 2: Expected Performance Comparison in Buchwald-Hartwig Amination

ParameterThis compound2-BromobenzamideRationale
Relative Reactivity HighModerateWeaker C-I bond facilitates faster oxidative addition.
Catalyst Loading Potentially LowerMay Require Higher LoadingHigher reactivity may allow for lower concentrations of the palladium catalyst.
Ligand Choice Broader ScopeMay Require More Electron-Rich/Bulky LigandsThe inherent reactivity of the C-I bond may be less dependent on highly activating ligands.
Expected Yield Generally HigherGenerally LowerMore efficient coupling typically leads to higher yields.

This data is based on established principles and data from analogous compounds, as direct comparative data for this compound and 2-bromobenzamide was not found in a single, comprehensive study.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend of aryl halides (I > Br) is also well-established in this reaction.

Table 3: Expected Performance Comparison in Sonogashira Coupling

ParameterThis compound2-BromobenzamideRationale
Relative Reactivity HighModerateThe C-I bond's susceptibility to oxidative addition accelerates the catalytic cycle.
Copper Co-catalyst May be less critical or required in lower amountsOften essential for efficient couplingThe higher reactivity of the iodo-substrate can sometimes allow for copper-free conditions.
Reaction Temperature Generally MilderOften Requires Elevated TemperaturesLower activation energy for the C-I bond cleavage allows for milder conditions.
Expected Yield Generally HigherGenerally LowerFaster and more complete conversion leads to better yields.

This data is based on established principles and data from analogous compounds, as direct comparative data for this compound and 2-bromobenzamide was not found in a single, comprehensive study.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 2-bromobenzamide.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (this compound or 2-bromobenzamide, 1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (this compound or 2-bromobenzamide, 1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Combine the organic layers, dry, and concentrate. The crude product can then be purified by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key step where the reactivity difference between this compound and 2-bromobenzamide is most pronounced.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(X)L2 pd0->pd2_complex Oxidative Addition (Ar-X) (Rate-determining for Br, faster for I) transmetalation_complex Ar-Pd(II)(R)L2 pd2_complex->transmetalation_complex Transmetalation (R-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L2 pd2_oxidative_addition Ar-Pd(II)(X)L2 pd0->pd2_oxidative_addition Oxidative Addition (Ar-X) (Faster for I than Br) pd2_amido_complex Ar-Pd(II)(NR'R'')L2 pd2_oxidative_addition->pd2_amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido_complex->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido_complex->product Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Aryl Halide, Reagents, Catalyst, Solvent) reaction Reaction Execution (Heating, Stirring, Monitoring) start->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Unraveling the Fragmentation Pathway of 2-Iodobenzamide: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of small molecules is crucial for structural elucidation and metabolite identification. This guide provides a comparative analysis of the mass spectrometric fragmentation of 2-Iodobenzamide, drawing on established principles of aromatic amide and halobenzene fragmentation to predict its behavior under mass analysis.

This document outlines a proposed fragmentation pathway for this compound, supported by a comparison with related compounds. It also includes a detailed experimental protocol for researchers looking to replicate or build upon these findings.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is anticipated to follow a series of characteristic steps. The molecular ion ([M]⁺˙) is expected to undergo cleavages at the amide group and the carbon-iodine bond, leading to several key fragment ions. The primary proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 247 F1 Loss of NH₂ [M - NH₂]⁺ m/z = 231 M->F1 - NH₂˙ F2 Loss of CONH₂ [M - CONH₂]⁺ m/z = 204 M->F2 - CONH₂˙ F3 Loss of I [M - I]⁺ m/z = 120 M->F3 - I˙ F4 Benzoyl cation [C₇H₄O]⁺ m/z = 104 F1->F4 - I˙ F5 Phenyl cation [C₆H₄]⁺ m/z = 76 F2->F5 - CO F3->F4 - CO

Caption: Proposed electron ionization fragmentation pathway of this compound.

Comparative Fragmentation Analysis

The fragmentation of this compound can be compared to that of simpler, related molecules such as benzamide and iodobenzene.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
Benzamide 121105 ([M-NH₂]⁺), 77 ([C₆H₅]⁺, loss of CO from 105)[1][2]
Iodobenzene 20477 ([C₆H₅]⁺, loss of I)
This compound (Predicted) 247231 ([M-NH₂]⁺), 204 ([M-CONH₂]⁺), 120 ([M-I]⁺), 104, 76

Aromatic amides commonly lose the amino group to form a stable benzoyl cation.[2] For benzamide, this results in a prominent peak at m/z 105, which then loses carbon monoxide to form the phenyl cation at m/z 77.[1][2] The fragmentation of halogenated aromatic compounds is often characterized by the loss of the halogen atom.[3]

For this compound, we can anticipate competing fragmentation pathways:

  • Loss of the Amide Group: Similar to benzamide, initial loss of the amino radical (•NH₂) would yield an iodobenzoyl cation at m/z 231. Subsequent loss of a neutral iodine radical would lead to the benzoyl cation at m/z 104.

  • Loss of the Iodine Atom: Cleavage of the C-I bond from the molecular ion would result in a fragment at m/z 120. This ion could then lose CO to produce a phenyl cation.

  • Loss of the Entire Amide Group: A concerted loss of the entire carbamoyl group (•CONH₂) would lead to the iodophenyl cation at m/z 204.

The relative abundances of these fragment ions will depend on the ionization energy and the stability of the resulting ions and neutral species.

Experimental Protocol: Mass Spectrometry of this compound

This section details a standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

2. Instrumentation:

  • Gas Chromatograph (GC):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the proposed pathway and library spectra of related compounds.

Logical Workflow for Fragmentation Analysis

The process of analyzing and predicting the fragmentation of a novel compound like this compound follows a logical workflow.

Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Comparative Analysis A Sample Preparation B GC-MS Analysis A->B C Identify Molecular Ion D Analyze Fragment Ions C->D E Propose Fragmentation Pathways D->E F Compare with Known Compounds E->F G Structural Elucidation F->G

Caption: Workflow for mass spectrometry analysis and structural elucidation.

By following this structured approach, researchers can effectively utilize mass spectrometry to characterize the fragmentation of this compound and other novel compounds, contributing to a deeper understanding of their chemical properties.

References

A Comparative Guide to the Biological Activity of 2-Iodobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Iodobenzamide and its structurally related analogs. While direct, comprehensive experimental comparisons of this compound with a wide array of its analogs are limited in publicly available literature, this document synthesizes findings from various studies on different classes of benzamide derivatives. The aim is to offer insights into their potential therapeutic applications, with a focus on anticancer properties and the inhibition of key enzymes like Poly(ADP-ribose) polymerase (PARP).

Introduction to this compound and its Therapeutic Potential

This compound is a halogenated aromatic compound belonging to the large family of benzamides. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically approved drugs. The introduction of an iodine atom at the ortho-position of the benzamide ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a handle for further chemical modifications, including radiolabeling for imaging studies.

While quantitative biological data for this compound is not extensively reported, its structural similarity to known bioactive molecules, particularly PARP inhibitors, suggests its potential as a lead compound for the development of novel therapeutics, especially in oncology.

Comparative Biological Activity: An Analysis of Analogs

Due to the scarcity of direct comparative data for this compound, this section presents the biological activities of various classes of its analogs, including N-substituted benzamides and other halogenated benzamides. It is important to note that the data presented in the following tables are compiled from different studies and, therefore, represent indirect comparisons.

Anticancer Activity of Benzamide Analogs

A primary area of investigation for benzamide derivatives is their potential as anticancer agents. Their mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell survival and proliferation, such as PARP and histone deacetylases (HDACs).

Table 1: Cytotoxicity of N-Substituted Benzamide Analogs against Various Cancer Cell Lines

Compound IDR Group (Substitution on Amide Nitrogen)Cancer Cell LineIC50 (µM)Reference
Analog 1 PhenylA549 (Lung)>100[1]
Analog 2 4-ChlorophenylA549 (Lung)11.5[1]
Analog 3 4-BromophenylA549 (Lung)8.4[1]
Analog 4 4-MethylphenylA549 (Lung)>100[1]
Analog 5 4-MethoxyphenylA549 (Lung)45.2[1]
MS-275 Pyridin-3-yl-methylK562 (Leukemia)0.2[2]
VKNG-2 Urea-linked derivativeS1-M1-80 (Colon)>100 (alone)[3][4]

Note: IC50 values can vary between studies due to different experimental conditions.

The data in Table 1 suggests that substitution on the amide nitrogen of the benzamide scaffold plays a critical role in its cytotoxic activity. For instance, the introduction of halogen atoms on the N-phenyl ring (Analogs 2 and 3) significantly enhances the activity against A549 lung cancer cells compared to the unsubstituted N-phenyl analog (Analog 1).[1]

PARP Inhibition by Benzamide Analogs

Benzamides are a well-established class of PARP inhibitors. PARP enzymes are central to the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5]

Table 2: PARP1 Inhibitory Activity of Selected Benzamide Analogs

CompoundPARP1 IC50 (nM)Reference
3-Aminobenzamide ~30,000[6]
Olaparib ~5[6]
Veliparib ~5.2[7]
Compound 28d (hydroxamate derivative) 3,200[8]

Note: These are established PARP inhibitors and derivatives, included for comparative context.

The data in Table 2 illustrates the evolution of PARP inhibitors from the early, less potent inhibitor 3-aminobenzamide to the highly potent clinical drug Olaparib.[6] This highlights the significant potential for optimization within the benzamide scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of benzamide derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10³ cells/well in 180 µL of medium and allowed to attach overnight.[3]

  • Compound Treatment: The test compounds (e.g., this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance data is normalized to untreated controls. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP-1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Reaction Mixture Preparation: A reaction buffer containing buffer salts, NAD+, and activated DNA is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human PARP-1 enzyme is pre-incubated with various concentrations of the test compound for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of incorporated biotinylated ADP-ribose is quantified, typically using a chemiluminescent or fluorescent detection method.

  • Data Analysis: The signal is normalized to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer Replication_Fork_Collapse Replication Fork Collapse PARP_Cancer->Replication_Fork_Collapse unrepaired SSB leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Cancer inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair requires BRCA1/2 Apoptosis Apoptosis DNA_DSB->Apoptosis leads to HR_Repair->Apoptosis (deficient)

Caption: PARP inhibition pathway leading to synthetic lethality.

General Experimental Workflow for Compound Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel benzamide analogs.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, PARP Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis feedback Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev

References

A Comparative Guide to Catalysts for 2-Iodobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient catalytic transformation of 2-iodobenzamide and its derivatives is crucial for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds. This guide provides an objective comparison of the performance of various catalytic systems, including palladium, copper, rhodium, and hypervalent iodine catalysts, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The following tables summarize the performance of different catalysts in reactions involving this compound and related compounds.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysts are highly effective for C-N cross-coupling reactions. A novel palladium catalyst system utilizing an N-[2-(butan-2-yl)phenyl]-2-iodobenzamide (L1) ligand has demonstrated superior performance compared to established Buchwald-Hartwig catalysts in the amination of 4-bromotoluene with aniline.[1]

Catalyst SystemLigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)
L1-Pd Catalyst N-[2-(butan-2-yl)phenyl]-2-iodobenzamide (L1)0.5498
Gen. 2 Catalyst XPhos1895
Gen. 1 Catalyst P(t-Bu)321285

Table 1: Performance comparison of palladium catalysts in the Buchwald-Hartwig amination of 4-bromotoluene and aniline. Data sourced from benchmark experiments.[1]

Copper-Catalyzed Cyclization Reactions

Copper catalysts are widely used for the synthesis of heterocyclic compounds from this compound derivatives due to their lower cost and versatile reactivity. One notable application is the one-pot synthesis of 3-hydroxy-3-furylisoindolinone derivatives.

Substrate (this compound derivative)Catalyst SystemTemperature (°C)Reaction TimeYield (%)
N-methyl-2-iodobenzamide10 mol% CuI, Cs2CO360Not specified82
N-ethyl-2-iodobenzamide10 mol% CuI, Cs2CO360Not specified75
N-benzyl-2-iodobenzamide10 mol% CuI, Cs2CO360Not specified78

Table 2: Performance of a Copper(I) iodide catalyst in the cascade double cyclization of this compound derivatives.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are instrumental in the C-H activation and subsequent functionalization of benzamides, enabling the synthesis of complex polycyclic molecules like isoquinolones. These reactions are typically performed in the presence of a copper co-oxidant.

Benzamide SubstrateAlkyne SubstrateCatalyst SystemCo-oxidantYield (%)
BenzamideDiphenylacetylene[RhCpCl2]2Cu(OAc)295
4-MethylbenzamideDiphenylacetylene[RhCpCl2]2Cu(OAc)292
N-Methoxybenzamide1-Phenyl-1-propyne[RhCp*Cl2]2Cu(OAc)285 (regioselective)

Table 3: Efficacy of a Rhodium(III) catalyst in the oxidative cycloaddition of benzamides and alkynes.[2][3][4]

Hypervalent Iodine Catalyzed Oxidations

N-substituted 2-iodobenzamides can themselves act as precursors to hypervalent iodine catalysts for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. These reactions are often performed with a co-oxidant like Oxone.

CatalystSubstrateCo-oxidantCatalyst Loading (mol%)Yield (%)
N-isopropyl-2-iodobenzamide derived catalystTetrahydrofuran-2-methanolOxone30High (not specified)
Polymer-supported IBX derivative1-PhenylethanolOxone5>98
Polymer-supported IBS derivative1-PhenylethanolOxone5>98

Table 4: Performance of hypervalent iodine catalysts derived from or analogous to this compound structures in oxidation reactions.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the catalytic reactions discussed.

Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • N-[2-(butan-2-yl)phenyl]-2-iodobenzamide (L1)

  • 4-bromotoluene

  • Aniline

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (0.005 mmol, 0.5 mol%), L1 (0.006 mmol, 0.6 mol%), and NaOt-Bu (1.4 mmol).

  • Evacuate the tube and backfill with nitrogen three times.

  • Add anhydrous toluene (2 mL), 4-bromotoluene (1.0 mmol), and aniline (1.2 mmol) via syringe.

  • Stir the reaction mixture at 100 °C for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol for Copper-Catalyzed Synthesis of 3-Hydroxy-3-furylisoindolinones

Materials:

  • Substituted this compound (0.5 mmol)

  • Propargyl dicarbonyl compound (1.2 equiv.)

  • Copper(I) iodide (CuI, 10 mol%)

  • Cesium carbonate (Cs2CO3, 4 equiv.)

  • Dimethyl sulfoxide (DMSO, 5 mL)

  • Oxygen balloon

Procedure:

  • In a reaction flask, combine the this compound derivative, propargyl dicarbonyl compound, CuI, and Cs2CO3 in DMSO.

  • Stir the mixture at room temperature until the this compound is completely consumed (typically 20-30 minutes), as monitored by TLC.

  • Connect the reaction flask to an oxygen balloon.

  • Heat the reaction mixture to 60 °C and continue stirring until the reaction is complete.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Rhodium-Catalyzed Oxidative Cycloaddition[2][3]

Materials:

  • Benzamide derivative (0.5 mmol)

  • Alkyne (1.0 mmol)

  • [RhCp*Cl2]2 (2.5 mol%)

  • Copper(II) acetate (Cu(OAc)2, 1.0 mmol)

  • Solvent (e.g., DCE or t-AmylOH)

Procedure:

  • To a sealed tube, add the benzamide derivative, alkyne, [RhCp*Cl2]2, and Cu(OAc)2.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling, dilute the mixture with an appropriate solvent and filter to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the isoquinolone product.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by visual diagrams. The following are represented in the DOT language for Graphviz.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(I)L Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination [Ar-Pd(II)(NHR2)L]+ Oxidative_Addition->Amine_Coordination R2NH Deprotonation Ar-Pd(II)(NR2)L Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Reactants Reactants & Catalyst (e.g., this compound) Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Solvent Add Anhydrous Solvent Heating Heat to Reaction Temperature Solvent->Heating Inert_Atmosphere->Solvent Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: Generalized experimental workflow for catalyzed cross-coupling reactions.

Rhodium_CH_Activation Rh(III) Rh(III) Benzamide_Coordination Benzamide Coordination Rh(III)->Benzamide_Coordination Benzamide CH_Activation C-H Activation (CMD) Benzamide_Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion Alkyne Intermediate_2 Intermediate_2 Alkyne_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Isoquinolone Reductive_Elimination->Product Rh(I) Rh(I) Reductive_Elimination->Rh(I) Oxidant Oxidant (e.g., Cu(II)) Rh(I)->Rh(III) Oxidant

Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation of benzamides.

References

A Comparative Structural Analysis of 2-Iodobenzamide and 2-Iodo-N-phenylbenzamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the structural, spectroscopic, and computational differences between 2-iodobenzamide and its N-phenyl derivative, providing critical insights for rational drug design and development.

This guide presents a comprehensive structural comparison of this compound and 2-iodo-N-phenylbenzamide. Both molecules share a common 2-iodobenzoyl scaffold but differ by the substitution on the amide nitrogen. This seemingly minor difference leads to significant variations in their three-dimensional structure, intermolecular interactions, and spectroscopic signatures. Understanding these differences is crucial for drug development professionals, as they can influence a molecule's solubility, crystal packing, and interaction with biological targets.

Molecular and Crystal Structure: A Tale of Two Conformations

The introduction of a phenyl group on the amide nitrogen in 2-iodo-N-phenylbenzamide induces a significant conformational change compared to the parent this compound. In this compound, the aromatic ring is inclined to the plane of the amide group by approximately 44.37°.[1] However, in 2-iodo-N-phenylbenzamide, the two aromatic rings (the iodobenzene and the N-phenyl) are nearly orthogonal to each other, with an angle of about 79.84° between them.[1] The iodobenzene ring itself is inclined to the amide plane by 52.01°, while the N-phenyl ring has a more shallow inclination of 28.45°.[1]

These conformational differences have a profound impact on the crystal packing of the two compounds. In the crystal structure of this compound, N—H⋯O hydrogen bonds lead to the formation of dimers and tetramers.[1] These motifs, in conjunction with C—I⋯π(ring) halogen bonds, create sheets of molecules.[1] In contrast, the single N-H donor in 2-iodo-N-phenylbenzamide forms simple N—H⋯O hydrogen-bonded chains.[1] These chains are further organized into sheets through C—I⋯π(ring) and C—H⋯π(ring) interactions.[1]

Comparative Crystallographic Data
ParameterThis compound2-Iodo-N-phenylbenzamide
Chemical Formula C₇H₆INOC₁₃H₁₀INO
Molecular Weight 247.03 g/mol 323.13 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 5.0531 (2)5.1225 (2)
b (Å) 11.4478 (5)10.4572 (4)
c (Å) 13.2945 (5)12.2167 (5)
α (°) 9066.034 (2)
β (°) 93.245 (1)78.882 (2)
γ (°) 9085.760 (2)
Volume (ų) 767.81 (5)586.76 (4)
Z 42
Dihedral Angle (Aromatic Ring to Amide Plane) 44.37 (1)°52.01 (1)° (Iodobenzene ring)
Dihedral Angle (Between Aromatic Rings) N/A79.84 (6)°

Spectroscopic Characterization

The structural differences between the two molecules are also reflected in their spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectra of both compounds show characteristic peaks for the N-H and C=O stretching vibrations of the amide group. In this compound, the N-H stretches appear as two bands at 3362 and 3177 cm⁻¹, indicative of a primary amide.[1] The C=O stretch is observed at 1644 cm⁻¹.[1] For 2-iodo-N-phenylbenzamide, a single N-H stretch is found at 3235 cm⁻¹, and the C=O stretch is at a slightly higher wavenumber of 1646 cm⁻¹.[1]

Comparative IR Spectroscopic Data
Functional GroupThis compound (cm⁻¹)2-Iodo-N-phenylbenzamide (cm⁻¹)
N-H Stretch 3362, 31773235
C=O Stretch 16441646
C=C Stretch (aromatic) 1581–14701536–1488
Ortho-substituted Ring 734752
NMR and Mass Spectrometry

While detailed, directly comparable published NMR and mass spectrometry data for both compounds are limited, general expectations can be outlined based on their structures.

  • ¹H NMR: The ¹H NMR spectrum of this compound would show signals for the aromatic protons and two broad signals for the -NH₂ protons. In 2-iodo-N-phenylbenzamide, one would expect a more complex aromatic region due to the presence of two phenyl rings, and a single, sharp signal for the -NH proton.

  • ¹³C NMR: The ¹³C NMR spectrum of 2-iodo-N-phenylbenzamide would exhibit more signals in the aromatic region compared to this compound due to the additional phenyl ring. The chemical shift of the carbonyl carbon would also be influenced by the N-phenyl substitution.

  • Mass Spectrometry: The mass spectrum of each compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation patterns would be influenced by the stability of the resulting fragments, with the cleavage of the C-I and C-N bonds being likely fragmentation pathways.

Experimental Protocols

Synthesis

Both this compound and 2-iodo-N-phenylbenzamide can be synthesized from 2-iodobenzoic acid.[1] A common and effective method involves a two-step process:

  • Formation of the Acyl Chloride: 2-iodobenzoic acid is converted to the more reactive 2-iodobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂).

  • Amidation: The resulting 2-iodobenzoyl chloride is then reacted with either ammonia (for this compound) or aniline (for 2-iodo-N-phenylbenzamide) to form the final amide product.

Detailed Protocol for the Synthesis of 2-Iodo-N-phenylbenzamide:

  • To a solution of 2-iodobenzoic acid (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride.

  • In a separate flask, dissolve aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in dichloromethane.

  • Add the crude 2-iodobenzoyl chloride dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Structural and Spectroscopic Characterization
  • Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system (e.g., dichloromethane/hexane for this compound, acetonitrile for 2-iodo-N-phenylbenzamide).[1] Data collection is performed on a diffractometer, and the structure is solved and refined using standard crystallographic software.

  • Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent. Mass spectra can be obtained using various ionization techniques such as electron impact (EI) or electrospray ionization (ESI).

Visualizing the Structural Comparison

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start 2-Iodobenzoic Acid acyl_chloride 2-Iodobenzoyl Chloride start->acyl_chloride SOCl₂ product1 This compound acyl_chloride->product1 + NH₃ product2 2-Iodo-N-phenylbenzamide acyl_chloride->product2 + Aniline ammonia Ammonia aniline Aniline xray X-ray Crystallography product1->xray spectroscopy Spectroscopy (IR, NMR, MS) product1->spectroscopy computation Computational Modeling product1->computation product2->xray product2->spectroscopy product2->computation

Workflow for the synthesis and structural analysis of this compound and 2-iodo-N-phenylbenzamide.

structural_comparison cluster_2_iodobenzamide This compound cluster_2_iodo_N_phenylbenzamide 2-Iodo-N-phenylbenzamide amide_plane1 Amide Plane iodobenzene1 Iodobenzene Ring iodobenzene1->amide_plane1 ~44° Dihedral Angle interactions1 Intermolecular Interactions: - N-H...O Hydrogen Bonds (Dimers/Tetramers) - C-I...π Halogen Bonds amide_plane2 Amide Plane iodobenzene2 Iodobenzene Ring iodobenzene2->amide_plane2 ~52° Dihedral Angle n_phenyl N-Phenyl Ring iodobenzene2->n_phenyl ~80° Dihedral Angle n_phenyl->amide_plane2 ~28° Dihedral Angle interactions2 Intermolecular Interactions: - N-H...O Hydrogen Bonds (Chains) - C-I...π & C-H...π Interactions comparison Key Structural Differences

Key structural differences between this compound and 2-iodo-N-phenylbenzamide.

Conclusion

The addition of a phenyl group to the amide nitrogen of this compound results in significant and predictable changes in its solid-state structure. These changes, driven by steric hindrance and altered hydrogen bonding capabilities, are critical to consider in the context of drug design. The altered conformation and intermolecular interactions of 2-iodo-N-phenylbenzamide can influence its physical properties and how it interacts with biological macromolecules. This comparative guide provides a foundational understanding of these structural differences, enabling more informed decisions in the development of new therapeutic agents based on the benzamide scaffold.

References

Comparative Guide to N-(2,6-diiodo-4-substituted phenyl)-p-substituted Benzamides as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a versatile class of compounds that have shown promise in the development of novel therapeutics, particularly in oncology. The general structure consists of a benzamide core with substitutions on both the N-phenyl ring and the benzoyl moiety. The specific scaffold of interest, N-(2,6-diiodo-4-substituted phenyl)-p-substituted benzamide, incorporates di-iodination on the N-phenyl ring, a feature that can significantly influence the compound's physicochemical properties and biological activity. It is hypothesized that these compounds may act as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive candidates for anticancer drug discovery.[1][2]

This guide provides a comparative framework for the characterization of this class of compounds, including hypothetical quantitative data based on structure-activity relationships (SAR) of similar molecules, detailed experimental protocols for key assays, and a visualization of the proposed mechanism of action.

Comparative Quantitative Data

The following table presents a hypothetical comparative analysis of a series of N-(2,6-diiodo-4-substituted phenyl)-p-substituted benzamides. The predicted activities are based on established SAR principles for tubulin inhibitors, where substitutions on both phenyl rings can modulate potency. For instance, electron-withdrawing or donating groups and their positions can influence binding affinity to the target protein.[3]

Compound IDR1 (4-position on N-phenyl)R2 (p-position on benzoyl)Predicted IC50 (µM) vs. MCF-7Predicted Tubulin Polymerization Inhibition (%) at 10 µM
BZ-1 -H-OCH35.265
BZ-2 -F-OCH32.878
BZ-3 -Cl-OCH33.175
BZ-4 -CH3-OCH36.560
BZ-5 -OCH3-OCH34.570
BZ-6 -F-H4.172
BZ-7 -F-Cl2.582
BZ-8 -F-CH33.974

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined through experimentation.

Experimental Protocols

Synthesis of N-(2,6-diiodo-4-substituted phenyl)-p-substituted Benzamides

A general synthetic route for the preparation of the title compounds involves the amidation of a substituted 2,6-diiodoaniline with a substituted benzoic acid or benzoyl chloride.

Workflow for the Synthesis of N-(2,6-diiodo-4-substituted phenyl)-p-substituted Benzamides

cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product 2_6_diiodo_4_X_aniline 2,6-diiodo-4-substituted aniline Coupling Coupling Agent (e.g., EDC, HOBt) Solvent (e.g., DMF) Base (e.g., DIPEA) 2_6_diiodo_4_X_aniline->Coupling p_Y_benzoic_acid p-substituted benzoic acid p_Y_benzoic_acid->Coupling Product N-(2,6-diiodo-4-substituted phenyl)- p-substituted benzamide Coupling->Product cluster_pathway Microtubule Dynamics cluster_inhibition Inhibition by Benzamides Tubulin_dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization GTP Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->Tubulin_dimers Benzamide N-(2,6-diiodo-4-substituted phenyl)- p-substituted benzamide Benzamide->Polymerization Inhibits

References

Unveiling the Three-Dimensional World of 2-Iodobenzamide Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides an objective comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of 2-iodobenzamide derivatives, supported by experimental data and detailed protocols.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, making structural analysis a cornerstone of chemical research and drug discovery. This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. This guide delves into the gold standard of structural determination, single-crystal X-ray crystallography, and compares its outputs with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Comparison: A Snapshot of Structural Parameters

The following tables summarize key quantitative data obtained from X-ray crystallography and spectroscopic analyses for a selection of this compound derivatives.

Table 1: X-ray Crystallography Data for this compound Derivatives

CompoundCSD Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compoundIBNZAMMonoclinicP2₁/n5.053111.447813.29459093.24590
2-Iodo-N-phenylbenzamide-TriclinicP-15.122510.457212.216766.03478.88285.760
N-(4-fluorophenyl)-2-iodobenzamideFAHSAKMonoclinicP2₁/c13.5634.01322.8429094.8890
N-(2-fluorophenyl)-2-iodobenzamideFAHSISOrthorhombicPca2₁23.3613.98412.986909090
2-Iodo-5-nitrobenzamideTAQBIXMonoclinicP2₁/c12.30111.2017.1529098.2490
2-Iodo-N-(4-nitrophenyl)benzamideWAWMAJMonoclinicP2₁/n14.1204.67120.30690105.9490

Data for this compound and 2-Iodo-N-phenylbenzamide from Bairagi et al., 2018.[1][2][3][4] Data for fluoro- and nitro-substituted derivatives are referenced from the Cambridge Structural Database (CSD).[1][4]

Table 2: Comparative Spectroscopic and Crystallographic Data

TechniqueParameterThis compound2-Iodo-N-phenylbenzamideNotes
X-ray Crystallography C-I Bond Length (Å)~2.10~2.11Provides precise bond distances and angles.
Amide Plane Dihedral Angle (°)44.3752.01Angle between the aromatic ring and the amide plane.[1][3]
¹H NMR δ (ppm) for H ortho to I~7.9~7.8Chemical shifts are influenced by substituents.
¹³C NMR δ (ppm) for C-I~92Not readily availableThe carbon bearing the iodine atom is significantly shielded.
Mass Spectrometry Molecular Ion (m/z)247323Confirms molecular weight.
Key Fragment (m/z)127 (I⁺)231 (C₇H₄IO⁺)Fragmentation patterns provide structural clues.

Experimental Protocols: A Guide to Structural Elucidation

Detailed methodologies are crucial for reproducing and validating experimental results. Below are protocols for the key techniques discussed.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

1. Crystal Growth:

  • High-quality single crystals are essential. For this compound, crystals can be grown by slow evaporation of a solution in a mixture of dichloromethane and hexane (1:1 v/v) at low temperature.[1][4]

  • For N-substituted derivatives, acetonitrile can be a suitable solvent for crystal growth.[1][4]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation).

  • The crystal is rotated, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial structure is solved using direct methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule, primarily in solution.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum over a relevant m/z range.

3. Data Analysis:

  • Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. For this compound derivatives, common fragments include the loss of the iodine atom and cleavage of the amide bond.

Visualizing the Workflow and Method Comparison

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for X-ray crystallography and a comparison of the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesize Derivative purification Purify Compound synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure 3D Structure

Experimental workflow for X-ray crystallography.

method_comparison cluster_methods Structural Analysis Methods cluster_info Information Obtained xray X-ray Crystallography info_xray Precise 3D Structure Bond Lengths & Angles Crystal Packing xray->info_xray nmr NMR Spectroscopy info_nmr Connectivity Chemical Environment Solution Conformation nmr->info_nmr ms Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms

Comparison of structural analysis techniques.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Iodobenzamide, a halogenated aromatic amide. Adherence to these protocols is critical due to the hazardous nature of this compound.

Hazard Profile and Safety Summary

This compound (CAS No: 3930-83-4) is classified as a hazardous substance. Based on available safety data, it presents the following risks:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Due to these hazards, appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves, must be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound

PropertyValueSource
CAS Number 3930-83-4[4][5][6]
Molecular Formula C7H6INO[4][6]
Molecular Weight 247.04 g/mol [4][6]
Appearance White to off-white crystalline powder[7]
Melting Point 182.0 to 186.0 °C
Flash Point 184 °C[4]
Solubility Sparingly soluble in water (3 g/L at 25 °C)[7]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for the disposal of halogenated organic compounds.

1. Waste Identification and Segregation:

  • Classify this compound waste as "Halogenated Organic Waste."

  • Crucially, do not mix this compound with non-halogenated chemical waste.[8] Mixing can complicate the disposal process and increase costs.

2. Waste Collection and Labeling:

  • Use a designated, clearly labeled, and chemically resistant container for collecting this compound waste.

  • The label must include the full chemical name, "this compound," the CAS number (3930-83-4), and the appropriate hazard symbols (e.g., harmful, irritant).

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.

  • The storage area should have secondary containment to prevent spills.

4. Disposal Request and Procedure:

  • Once the waste container is full, or when disposal is required, arrange for collection by a licensed hazardous waste disposal company.

  • The primary recommended disposal method is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area.

  • If trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as Halogenated Organic B Segregate from Non-Halogenated Waste A->B C Use Designated Labeled Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Ensure Secondary Containment D->E F Arrange for Licensed Hazardous Waste Collection E->F G Incineration in a Chemical Incinerator F->G H Evacuate Area I Contain with Inert Absorbent H->I J Collect and Dispose of as Hazardous Waste I->J

Caption: A flowchart illustrating the key stages of this compound disposal.

Disclaimer: The information provided is based on general safety principles for halogenated compounds. No specific, official Safety Data Sheet (SDS) for this compound could be located. It is imperative that all researchers and scientists consult their institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

References

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